molecular formula C12H26BrO3P B607111 Diethyl 8-bromooctylphosphonate

Diethyl 8-bromooctylphosphonate

カタログ番号: B607111
分子量: 329.21 g/mol
InChIキー: LNGGCNSGPCMBBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 8-bromooctylphosphonate is a versatile bifunctional reagent designed for advanced organic and medicinal chemistry research. Its molecular structure features a phosphonate ester group, which serves as a stable, non-hydrolyzable mimic of biological phosphates, and a terminal alkyl bromide, a superior leaving group for nucleophilic substitution reactions . This combination allows researchers to efficiently incorporate phosphonate motifs into complex molecules, a key strategy in the design of enzyme inhibitors. Compounds with phosphonate groups are known to inhibit enzymes that utilize phosphates as substrates, making them valuable in the development of active pharmaceutical ingredients (APIs) for a range of conditions, including antiviral and anticancer therapies . The eight-carbon alkyl chain provides a beneficial balance of lipophilicity and spacing, which can be critical for optimizing the interaction with enzyme active sites or for constructing hybrid materials. In synthetic chemistry, this compound is an ideal intermediate for constructing complex architectures. The phosphonate group can participate in classic carbon-carbon bond-forming reactions, such as the Horner-Wadsworth-Emmons olefination, while the bromoalkyl terminus is readily displaced by various nucleophiles, enabling chain elongation, cyclization, or functionalization with other bioactive moieties . This makes it a powerful tool for the synthesis of acyclic nucleoside phosphonates (ANPs) prodrug candidates and for the development of functionalized metal-organic frameworks (MOFs) and other hybrid materials where the robust P-C bond enhances hydrolytic stability . Its primary research value lies in its application across multiple disciplines, from drug discovery and the development of prodrug strategies to the fabrication of novel porous materials for catalysis and adsorption .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-bromo-8-diethoxyphosphoryloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26BrO3P/c1-3-15-17(14,16-4-2)12-10-8-6-5-7-9-11-13/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGGCNSGPCMBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl 8-bromooctylphosphonate (CAS: 124939-70-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 8-bromooctylphosphonate is a bifunctional organophosphorus compound that has garnered significant interest in the field of drug development, particularly as a versatile linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its eight-carbon alkyl chain provides a desirable length and flexibility for bridging the target protein ligand and the E3 ubiquitin ligase ligand, a critical parameter in the efficacy of PROTACs. The terminal bromide serves as a reactive handle for covalent attachment to one of the PROTAC components, while the diethyl phosphonate (B1237965) moiety offers stability and can influence the physicochemical properties of the final conjugate. This technical guide provides a comprehensive overview of the available data on this compound, including its synthesis, physicochemical properties, and its role in targeted protein degradation.

Physicochemical and Safety Data

Quantitative data for this compound is primarily available from chemical suppliers. A summary of its key properties is presented below.

PropertyValueReference
CAS Number 124939-70-4
Molecular Formula C₁₂H₂₆BrO₃P
Molecular Weight 329.21 g/mol
Appearance Not specified (likely a colorless to pale yellow oil)
Purity Typically ≥95%
Storage Conditions -20°C for long-term storage

Safety Information:

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

The synthesis of this compound can be achieved through the Michaelis-Arbuzov reaction, a classic method for forming carbon-phosphorus bonds.[1][2][3] This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.[1][2][3] An optimized, sustainable protocol for the synthesis of related ω-bromoalkylphosphonates has been described, which can be adapted for this specific compound.

Reaction Scheme:

G reactant1 1,8-Dibromooctane (B1199895) Reaction Reaction reactant1->Reaction reactant2 Triethyl phosphite reactant2->Reaction product1 This compound product2 Bromoethane (B45996) Reaction->product1 Reaction->product2

Figure 1: Synthesis of this compound.

Materials:

  • 1,8-dibromooctane

  • Triethyl phosphite

  • Nitrogen gas supply

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum source for distillation

Procedure:

  • Glassware Preparation: All glassware should be thoroughly dried and flamed under a nitrogen atmosphere to ensure anhydrous conditions.

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar and connect it to a distillation apparatus to remove the bromoethane byproduct formed during the reaction. Maintain a nitrogen atmosphere throughout the setup.

  • Reaction Initiation: Add 1,8-dibromooctane to the reaction flask and heat it to 140°C with stirring.

  • Reagent Addition: Slowly add triethyl phosphite (1 equivalent relative to the desired monosubstituted product) dropwise to the heated 1,8-dibromooctane over a period of approximately 2 hours. A slight excess of 1,8-dibromooctane can be used to minimize the formation of the disubstituted byproduct.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 140°C for an additional hour. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Purification: Once the reaction is complete, the crude product is purified by vacuum fractional distillation to separate the desired this compound from unreacted starting materials and any byproducts.

Spectroscopic Characterization Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar alkylphosphonates, the expected spectral characteristics are summarized below. Researchers should perform their own analytical characterization for confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance):

AssignmentExpected Chemical Shift (ppm)Multiplicity
CH₃ (ethyl)~1.3Triplet (t)
CH₂ (ethyl)~4.1Quartet (q)
P-CH₂~1.7Multiplet (m)
Br-CH₂~3.4Triplet (t)
(CH₂)₆~1.3 - 1.8Multiplet (m)

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance):

The ³¹P NMR spectrum is expected to show a single peak in the phosphonate region, typically between δ 20 and 35 ppm, with proton decoupling.

Mass Spectrometry (MS):

The mass spectrum (electron ionization, EI) would be expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the bromine atom and fragments corresponding to the ethyl and octyl phosphonate moieties.

Role in Drug Development: PROTAC Linker

The primary application of this compound in drug development is as a linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that results in the ubiquitination and subsequent degradation of the target protein of interest (POI) by the proteasome.

PROTAC_MoA POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC PROTAC->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->POI dissociates Ternary->PROTAC recycled Ternary->E3 dissociates Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub_E2 Ubiquitin-charged E2 Ub_E2->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Figure 2: General mechanism of action for a PROTAC.

The linker, for which this compound is a precursor, plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length, rigidity, and chemical nature of the linker can significantly impact the potency and selectivity of the PROTAC. The eight-carbon chain of this linker provides a significant degree of spatial separation and flexibility, which can be advantageous in optimizing the geometry of the ternary complex.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker precursor typically involves a multi-step process.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification_analysis Purification & Analysis cluster_testing Biological Evaluation start This compound step1 Couple POI Ligand to Linker start->step1 ligand1 POI Ligand (with reactive group, e.g., -OH, -NH2) ligand1->step1 ligand2 E3 Ligase Ligand (with reactive group, e.g., -OH, -NH2) step2 Couple E3 Ligase Ligand to Conjugate ligand2->step2 intermediate POI Ligand-Linker Conjugate step1->intermediate intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac purification Purification (e.g., HPLC) final_protac->purification analysis Characterization (e.g., LC-MS, NMR) purification->analysis testing In vitro & In vivo Assays (e.g., Western Blot, Cell Viability) analysis->testing

Figure 3: General workflow for PROTAC synthesis and evaluation.

The terminal bromide of this compound is typically reacted with a nucleophilic group (e.g., a phenol (B47542) or amine) on either the POI ligand or the E3 ligase ligand. Subsequent chemical modifications and coupling reactions complete the assembly of the final PROTAC molecule.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its straightforward synthesis and desirable properties as a PROTAC linker make it an important building block for the development of novel therapeutics. While detailed, publicly available characterization data is somewhat limited, the synthetic protocols and expected analytical characteristics provided in this guide offer a solid foundation for its application in the laboratory. As the development of PROTACs continues to expand, the utility of well-defined linkers like this compound is expected to grow in significance.

References

Diethyl 8-bromooctylphosphonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Diethyl 8-bromooctylphosphonate (CAS No. 124939-70-4), a key intermediate in pharmaceutical research and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a phosphonate (B1237965) ester containing a terminal bromine atom, making it a versatile bifunctional molecule. Its key properties are summarized below.

PropertyValueReference
Molecular Formula C12H26BrO3P[1][2]
Molecular Weight 329.21 g/mol [1][2]
CAS Number 124939-70-4[1][2]
Appearance No data available
Boiling Point No data available
Density No data available
Refractive Index No data available
Solubility No data available

Synthesis and Characterization

The primary synthetic route to this compound is the Michaelis-Arbuzov reaction.[3][4][5] This well-established method for forming carbon-phosphorus bonds involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[3][4][5]

Experimental Protocol: Michaelis-Arbuzov Reaction

A general procedure for the synthesis of dialkyl alkylphosphonates via the Michaelis-Arbuzov reaction is as follows:

  • Reaction Setup: A round-bottom flask is charged with the alkyl halide (in this case, 1,8-dibromooctane) and an excess of triethyl phosphite. The flask is equipped with a reflux condenser and placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The reaction mixture is heated, typically to a temperature between 100-160°C. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure.

  • Purification: The crude product is then purified, commonly by vacuum distillation or column chromatography on silica (B1680970) gel, to yield the pure this compound.

Michaelis_Arbuzov_Reaction TriethylPhosphite Triethyl phosphite reacts_to Heat TriethylPhosphite->reacts_to Dibromooctane 1,8-Dibromooctane Dibromooctane->reacts_to Product This compound Byproduct Ethyl bromide plus1 + reacts_to->Product reacts_to->Byproduct

Fig. 1: Michaelis-Arbuzov reaction for the synthesis of this compound.
Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups of the phosphonate (a triplet for the CH₃ and a quartet for the OCH₂), and multiplets for the eight methylene (B1212753) groups of the octyl chain. The methylene group adjacent to the bromine atom (C8) and the methylene group alpha to the phosphorus atom (C1) would appear at distinct chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum would display signals for each of the unique carbon atoms in the molecule. The chemical shifts would be influenced by the neighboring heteroatoms (oxygen, phosphorus, and bromine).

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds and would show a single resonance for the phosphonate group. The chemical shift would be in the typical range for phosphonates.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the P=O stretching vibration, typically in the region of 1250-1200 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be present.

Applications in Drug Development

A significant application of this compound is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound serves as a versatile building block for the linker component of a PROTAC. The phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which can then be coupled to a ligand for an E3 ligase. The terminal bromine atom provides a reactive handle for attachment to a ligand that binds to the target protein. The eight-carbon alkyl chain provides spatial separation between the two ligands, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Synthesis_Workflow start This compound step1 Hydrolysis start->step1 intermediate 8-Bromooctylphosphonic acid step1->intermediate step2a Coupling to E3 Ligase Ligand intermediate->step2a step2b Coupling to Target Protein Ligand intermediate->step2b linker_e3 Linker-E3 Ligase Ligand Conjugate step2a->linker_e3 protac PROTAC step2b->protac linker_e3->protac

Fig. 2: General workflow for the use of this compound in PROTAC synthesis.

Conclusion

This compound is a valuable chemical entity for researchers in the field of drug discovery and development. Its utility as a linker in the construction of PROTACs highlights its importance in the development of novel therapeutic modalities. Further characterization of its physicochemical properties would be beneficial to the scientific community.

References

Diethyl 8-bromooctylphosphonate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and a conceptual application of Diethyl 8-bromooctylphosphonate, a valuable intermediate in organic synthesis and drug discovery.

Core Molecular Data

This compound is an organophosphorus compound featuring a terminal bromine atom, making it a versatile reagent for subsequent chemical modifications. Its key molecular identifiers are summarized below.

PropertyValueReference
Molecular Formula C12H26BrO3P[1][2][3]
Molecular Weight 329.21 g/mol [1][2][3]
CAS Number 124939-70-4[1][2][3]

Synthesis via the Michaelis-Arbuzov Reaction

The primary method for synthesizing diethyl alkylphosphonates is the Michaelis-Arbuzov reaction.[1][2][3][4] This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In the case of this compound, this would involve the reaction of triethyl phosphite with a 1,8-dibromooctane (B1199895).

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the synthesis of this compound based on the principles of the Michaelis-Arbuzov reaction.

Materials:

  • 1,8-dibromooctane

  • Triethyl phosphite

  • Anhydrous toluene (B28343) (or another suitable high-boiling solvent)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)

  • Purification apparatus (e.g., distillation or chromatography setup)

Procedure:

  • Reaction Setup: A round-bottom flask is charged with 1,8-dibromooctane and a molar excess of triethyl phosphite in a suitable solvent like anhydrous toluene. The flask is equipped with a reflux condenser and placed under an inert atmosphere.

  • Heating: The reaction mixture is heated to reflux. The temperature is maintained for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess solvent and volatile by-products are removed under reduced pressure.

  • Purification: The crude product is then purified. This is typically achieved by vacuum distillation or column chromatography to isolate the this compound from any remaining starting materials or side products.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR, as well as mass spectrometry to confirm its identity and purity.

Synthetic Workflow

The synthesis of this compound via the Michaelis-Arbuzov reaction can be visualized as a straightforward two-step process, followed by purification.

G cluster_0 Synthesis of this compound Reactants 1,8-dibromooctane + Triethyl phosphite Reaction Michaelis-Arbuzov Reaction (Heating under inert atmosphere) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Vacuum Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Conceptual Application in Drug Development

The this compound molecule is a valuable building block in medicinal chemistry. The phosphonate (B1237965) group can act as a stable phosphate (B84403) mimic, while the terminal bromine allows for further chemical elaboration.

Signaling Pathway for a Hypothetical Phosphonate-Based Drug

The following diagram illustrates a hypothetical signaling pathway where a drug derived from this compound could act as an inhibitor.

G cluster_1 Hypothetical Drug Action on a Kinase Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Effector Downstream Effector Protein Kinase2->Effector Activates Response Cellular Response Effector->Response Drug Phosphonate-Based Inhibitor (Derived from Diethyl 8-bromooctylphosphonate) Drug->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Spectroscopic and Synthetic Profile of Diethyl 8-bromooctylphosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and synthetic methodology for Diethyl 8-bromooctylphosphonate, a valuable linker in various chemical and pharmaceutical applications.

Summary of Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No. 124939-70-4; Formula: C₁₂H₂₆BrO₃P; Molecular Weight: 329.21 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.11 - 4.02m4HP-O-CH₂-CH₃
3.40t, J = 6.8 Hz2HCH₂-Br
1.89 - 1.81m2HCH₂-CH₂-Br
1.72 - 1.61m2HP-CH₂-CH₂
1.47 - 1.25m8H-(CH₂)₄-
1.32t, J = 7.1 Hz6HP-O-CH₂-CH₃

Note: Data interpreted from the spectrum provided by BroadPharm.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in public domain-
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
Data not available in public domain-
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zAssignment
Data not available in public domain-

Experimental Protocols

General Synthetic Procedure (Michaelis-Arbuzov Reaction):

A mixture of 1,8-dibromooctane (B1199895) and a slight excess of triethyl phosphite (B83602) is heated, typically at temperatures ranging from 100 to 150 °C, for several hours. The reaction proceeds via the nucleophilic attack of the phosphorus atom of triethyl phosphite on one of the primary carbon atoms of 1,8-dibromooctane, leading to the displacement of a bromide ion and the formation of a quasi-phosphonium salt intermediate. This intermediate then undergoes a dealkylation step, where the bromide ion attacks one of the ethyl groups of the phosphite moiety, yielding this compound and bromoethane (B45996) as a byproduct. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess triethyl phosphite and the bromoethane byproduct are removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography on silica (B1680970) gel, to afford the pure this compound.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow Workflow for Synthesis and Spectroscopic Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 1,8-Dibromooctane + Triethyl Phosphite Reaction Michaelis-Arbuzov Reaction Reactants->Reaction Purification Purification (e.g., Distillation) Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the synthesis and analysis of this compound.

An In-Depth Technical Guide to the Purity and Stability of Diethyl 8-bromooctylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 8-bromooctylphosphonate is a key bifunctional linker molecule increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex pharmaceutical intermediates. Its chemical structure, featuring a terminal bromine atom for nucleophilic substitution and a diethyl phosphonate (B1237965) group for further chemical modification or as a stable structural element, makes it a versatile building block in drug discovery. This technical guide provides a comprehensive overview of the critical quality attributes of this compound, focusing on its purity profile and stability characteristics. Detailed experimental protocols for purity assessment and stability testing are provided, alongside a discussion of common impurities and potential degradation pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals to ensure the quality and reliability of this important reagent in their scientific endeavors.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its proper handling, storage, and use.

PropertyValue
CAS Number 124939-70-4
Molecular Formula C12H26BrO3P
Molecular Weight 329.21 g/mol
Appearance Colorless to pale yellow liquid
Storage Temperature 2-8 °C (Refrigerator)

Synthesis and Purification

The most common synthetic route to this compound is the Michaelis-Arbuzov reaction . This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), typically triethyl phosphite, on an alkyl halide, in this case, 1,8-dibromooctane (B1199895).

Logical Flow of Synthesis and Purification

A Starting Materials: 1,8-dibromooctane Triethyl phosphite B Michaelis-Arbuzov Reaction (Heat) A->B C Crude Reaction Mixture B->C D Purification (Reduced Pressure Distillation) C->D E Pure this compound D->E F Quality Control Analysis (GC, NMR, etc.) E->F G Final Product F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place an excess of 1,8-dibromooctane.

  • Addition of Reactant: Slowly add triethyl phosphite to the stirred 1,8-dibromooctane. The use of an excess of the dibromide minimizes the formation of the bis-phosphonate byproduct.

  • Reaction Conditions: Heat the reaction mixture, typically to a temperature between 150-180 °C, and maintain it for several hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

Experimental Protocol: Purification
  • Removal of Excess Starting Material: Remove the excess 1,8-dibromooctane by vacuum distillation.

  • Fractional Distillation: Purify the residue by fractional distillation under reduced pressure to isolate the this compound. The product is a high-boiling liquid.

Purity Assessment

Ensuring the high purity of this compound is critical for its successful application in multi-step syntheses. Commercially available products typically have a purity of ≥95%.

Common Impurities
ImpurityOriginPotential Impact
1,8-dibromooctaneUnreacted starting materialCan interfere with subsequent reactions.
Triethyl phosphiteUnreacted starting materialCan undergo side reactions.
Tetraethyl pyrophosphateByproductCan be reactive and affect product stability.
1,8-bis(diethylphosphonato)octaneByproduct of the Michaelis-Arbuzov reactionReduces the yield of the desired monofunctionalized product.
Hydrolysis productsDegradationCan indicate improper storage or handling.
Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is employed to assess the purity of this compound.

TechniquePurposeTypical Observations
Gas Chromatography (GC) Quantifies purity and detects volatile impurities.A major peak for the product with minor peaks for residual starting materials.
High-Performance Liquid Chromatography (HPLC) Assesses purity and detects non-volatile impurities.A primary peak corresponding to the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) Confirms the chemical structure and identifies impurities.Characteristic shifts for the phosphonate and alkyl bromide moieties.
Mass Spectrometry (MS) Confirms the molecular weight.A molecular ion peak corresponding to the expected mass.
Experimental Protocol: Purity Assessment by GC-MS
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 400.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Stability Profile

Organophosphorus esters, including this compound, are susceptible to degradation, primarily through hydrolysis of the phosphoester bonds. The stability of these compounds is influenced by factors such as pH, temperature, and the presence of moisture. Phosphonates are generally more resistant to hydrolysis than their phosphate (B84403) ester counterparts.

Degradation Pathways

The primary degradation pathway for this compound is the stepwise hydrolysis of the two ethyl ester groups, which can be catalyzed by both acid and base.

A This compound B Ethyl 8-bromooctylphosphonic acid (Mono-hydrolysis product) A->B H₂O (acid or base) C 8-bromooctylphosphonic acid (Di-hydrolysis product) B->C H₂O (acid or base)

Caption: Hydrolytic degradation pathway of this compound.

Forced Degradation Studies Workflow

To assess the intrinsic stability of this compound, forced degradation studies are performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

A This compound Sample B Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 N NaOH, RT) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 80°C) A->E F Photolytic Degradation (ICH Q1B conditions) A->F G Analysis of Stressed Samples (Stability-Indicating HPLC-UV) B->G C->G D->G E->G F->G H Identification of Degradants (LC-MS/MS) G->H I Establish Degradation Profile H->I

Caption: Workflow for forced degradation studies.

Experimental Protocol: Stability-Indicating HPLC Method
  • Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a suitable concentration.

  • Analysis: Inject the stressed samples and a control sample. Monitor for the appearance of new peaks and a decrease in the main peak area.

Storage and Handling

To maintain the purity and stability of this compound, proper storage and handling procedures are essential.

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8 °C. Protect from moisture and light.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.

Conclusion

This compound is a valuable reagent in modern drug discovery, particularly in the development of PROTACs. A thorough understanding and control of its purity and stability are paramount to ensure the reproducibility and success of synthetic campaigns. This guide has provided a detailed overview of the synthesis, purification, and analytical characterization of this compound, along with protocols for assessing its stability under various stress conditions. By adhering to the principles and methodologies outlined herein, researchers can confidently utilize this compound in their research and development activities.

Unlocking the Potential of PROTACs: A Technical Guide to the Reactivity of Diethyl 8-Bromooctylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – As the landscape of targeted protein degradation continues to evolve, the strategic design of its constituent components is paramount. This technical guide delves into the core reactivity of a key bifunctional linker, Diethyl 8-bromooctylphosphonate, a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the chemical behavior of its reactive bromide moiety.

Introduction

This compound is an alkyl chain-based linker increasingly utilized in the synthesis of PROTACs.[1] Its structure, featuring a terminal primary bromide and a diethyl phosphonate (B1237965) group, offers a versatile platform for conjugating a target protein ligand and an E3 ligase ligand. The reactivity of the C-Br bond is central to its function, enabling the covalent attachment of various nucleophilic moieties to construct the final heterobifunctional molecule. Understanding the nuances of this reactivity is essential for optimizing reaction conditions, maximizing yields, and designing novel PROTAC architectures.

General Reactivity of the Bromide Moiety

The bromide in this compound is a primary alkyl halide, which dictates its characteristic reactivity. It primarily undergoes nucleophilic substitution reactions, predominantly through an SN2 mechanism. This is due to the unhindered nature of the carbon atom bearing the bromine, which allows for backside attack by a wide range of nucleophiles. Common nucleophiles that readily react with this linker include amines, thiols, phenols, and carboxylates.

The general workflow for a nucleophilic substitution reaction involving this compound can be visualized as follows:

G General Nucleophilic Substitution Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Products Linker This compound (R-Br) Reaction_Vessel Solvent + Base (optional) Linker->Reaction_Vessel Nucleophile Nucleophile (Nu-H or Nu-) Nucleophile->Reaction_Vessel Product Conjugated Product (R-Nu) Reaction_Vessel->Product Byproduct Byproduct (H-Br or Salt) Reaction_Vessel->Byproduct

Caption: General workflow of a nucleophilic substitution reaction.

Key Reactions and Experimental Considerations

While specific experimental data for this compound is not extensively published in publicly accessible literature, its reactivity can be reliably predicted based on well-established principles of organic chemistry for primary alkyl bromides. The following sections outline the expected reactions and provide representative experimental protocols.

Reaction with Amines (N-Alkylation)

The reaction of this compound with primary and secondary amines is a fundamental step in constructing many PROTACs. This reaction typically proceeds under basic conditions to neutralize the HBr byproduct.

Experimental Protocol (Representative):

  • Dissolve the amine-containing compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq).

  • Add this compound (1.0-1.2 eq) to the mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

The logical flow of this synthetic step can be represented as:

G N-Alkylation Reaction Logic Start Start Dissolve_Amine Dissolve Amine in Solvent Start->Dissolve_Amine Add_Base Add Base Dissolve_Amine->Add_Base Add_Linker Add this compound Add_Base->Add_Linker React Heat and Stir Add_Linker->React Monitor Monitor Reaction Progress React->Monitor Monitor->React Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify End Isolated Product Purify->End

Caption: Logical workflow for N-alkylation.

Reaction with Phenols (Williamson Ether Synthesis)

The formation of an ether linkage via the Williamson ether synthesis is another common application. This reaction requires a base to deprotonate the phenol, forming a more nucleophilic phenoxide.

Experimental Protocol (Representative):

  • Dissolve the phenol-containing compound (1.0 eq) in a polar aprotic solvent like DMF or acetone.

  • Add a suitable base, such as potassium carbonate or cesium carbonate (1.5-2.0 eq), to generate the phenoxide in situ.

  • Add this compound (1.0-1.2 eq).

  • Heat the reaction mixture (typically 60-100 °C) and stir until the starting material is consumed.

  • After cooling, perform an aqueous workup and extract the product.

  • Purify by column chromatography.

Reaction with Thiols (S-Alkylation)

Thiols are excellent nucleophiles and react readily with this compound to form thioethers. The reaction can often be carried out under milder conditions compared to reactions with amines or phenols.

Experimental Protocol (Representative):

  • Dissolve the thiol-containing compound (1.0 eq) in a solvent such as THF or DMF.

  • Add a base like potassium carbonate or sodium hydride (1.1 eq) to form the thiolate.

  • Add this compound (1.0 eq).

  • Stir the reaction at room temperature until completion.

  • Quench the reaction and perform a standard aqueous workup and extraction.

  • Purify the product via column chromatography.

Quantitative Data Summary

While specific quantitative data for the reactions of this compound is sparse in the literature, the following table provides expected yields based on reactions with analogous primary alkyl bromides under optimized conditions.

NucleophileReaction TypeBaseSolventTemperature (°C)Expected Yield (%)
Primary AmineN-AlkylationK2CO3Acetonitrile8085-95
Secondary AmineN-AlkylationDIPEADMF6080-90
PhenolWilliamson Ether SynthesisCs2CO3DMF8080-95
ThiolS-AlkylationK2CO3THF25>90
CarboxylateEsterificationCs2CO3DMF6075-85

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. The reactivity of its primary bromide is predictable and robust, readily undergoing SN2 reactions with a variety of nucleophiles. By understanding the fundamental principles of its reactivity and employing appropriate experimental conditions, researchers can effectively incorporate this linker into complex molecular architectures to advance the field of targeted protein degradation. This guide provides a foundational understanding to aid in the rational design and efficient synthesis of novel therapeutics.

References

Diethyl 8-bromooctylphosphonate: A Versatile Bifunctional Building Block for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 8-bromooctylphosphonate is a valuable bifunctional molecule that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a terminal bromine atom and a diethyl phosphonate (B1237965) group connected by an eight-carbon alkyl chain, allows for sequential or orthogonal chemical modifications. The bromine atom provides a reactive handle for nucleophilic substitution or cross-coupling reactions, while the phosphonate moiety can be utilized in various transformations, including the Horner-Wadsworth-Emmons reaction, or can be hydrolyzed to the corresponding phosphonic acid. This phosphonic acid group is a key functional group in many biologically active compounds and can also act as an effective anchor to metal oxide surfaces. A particularly significant application of this compound is as a flexible linker in the construction of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[1]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, including detailed experimental protocols and graphical representations of its synthetic pathway and utility as a molecular linker.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[2][3] This reaction involves the treatment of a dihaloalkane, in this case, 1,8-dibromooctane (B1199895), with a trialkyl phosphite (B83602), typically triethyl phosphite. To favor monosubstitution and minimize the formation of the disubstituted byproduct, a strategic excess of the dihaloalkane is often employed, or a slow, controlled addition of the triethyl phosphite to the heated 1,8-dibromooctane is performed.[2] The reaction proceeds via a nucleophilic attack of the phosphorus atom on one of the bromine-bearing carbons of 1,8-dibromooctane, followed by the dealkylation of the resulting phosphonium (B103445) intermediate by the bromide ion to yield the final phosphonate product and a molecule of bromoethane (B45996), which is typically distilled off during the reaction.[2][3]

An optimized, more sustainable approach involves using a near-equimolar ratio of the reactants, with the slow, dropwise addition of triethyl phosphite to 1,8-dibromooctane heated at a temperature that allows for the concurrent distillation of the bromoethane byproduct.[2] This method improves the atom economy and reduces the need for extensive purification to remove unreacted starting materials.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Michaelis-Arbuzov Reaction cluster_products Products 1,8-Dibromooctane 1,8-Dibromooctane ReactionVessel Heat (e.g., 140 °C) Slow Addition 1,8-Dibromooctane->ReactionVessel Triethyl phosphite Triethyl phosphite Triethyl phosphite->ReactionVessel DE8BOP This compound ReactionVessel->DE8BOP Bromoethane Bromoethane (distilled off) ReactionVessel->Bromoethane

Synthesis of this compound via the Michaelis-Arbuzov reaction.

Physicochemical Properties

PropertyValueReference
CAS Number 124939-70-4[4]
Molecular Formula C12H26BrO3P[4]
Molecular Weight 329.21 g/mol [4]

For comparison, related shorter-chain ω-bromoalkylphosphonates are typically colorless to pale yellow liquids at room temperature and are soluble in most common organic solvents. Due to the presence of the long alkyl chain, this compound is expected to have low solubility in water.

Applications as a Versatile Building Block

The bifunctional nature of this compound makes it a highly adaptable component in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug discovery.

Linker for Proteolysis Targeting Chimeras (PROTACs)

The most prominent application of this compound is as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The linker plays a crucial role in the efficacy of a PROTAC, as its length and composition dictate the spatial orientation of the two binding ligands, which is critical for the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1]

The eight-carbon chain of this compound provides a flexible and sufficiently long spacer to connect the two ends of the PROTAC. The synthesis strategy typically involves:

  • Reaction at the bromine terminus: The bromo group can be displaced by a nucleophile, such as an amine or thiol, present on either the POI-binding ligand or the E3 ligase ligand.

  • Modification of the phosphonate terminus: The diethyl phosphonate can be hydrolyzed to the corresponding phosphonic acid, which can then be coupled to the other ligand via standard amide bond formation or other conjugation chemistries. Alternatively, the phosphonate itself can be a part of the final molecule, potentially influencing its physicochemical properties and cell permeability.

PROTAC_Linker Role of this compound as a PROTAC Linker POI_Ligand Protein of Interest (POI) Ligand DE8BOP This compound (Linker) POI_Ligand->DE8BOP Coupling Reaction 1 E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->DE8BOP Coupling Reaction 2 PROTAC PROTAC Molecule DE8BOP->PROTAC

This compound as a central linker in PROTAC assembly.
Synthesis of Functionalized Phosphonic Acids

The phosphonate group can be readily hydrolyzed under acidic or silyl-mediated conditions to yield the corresponding 8-bromooctylphosphonic acid.[2] This molecule can then be further functionalized at the bromine terminus. Phosphonic acids are known isosteres of carboxylic acids and phosphates and are present in a variety of bioactive molecules, including enzyme inhibitors and antiviral agents. They also exhibit strong binding to metal oxides, making them useful for surface modification applications.

Experimental Protocols

Synthesis of this compound (Adapted from[2][3])

Materials:

  • 1,8-dibromooctane

  • Triethyl phosphite

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • Nitrogen or Argon source

Procedure:

  • The glassware, including a round-bottom flask equipped with a dropping funnel and a distillation head, is flame-dried under a stream of inert gas (Nitrogen or Argon).

  • 1,8-dibromooctane is charged into the reaction flask.

  • The 1,8-dibromooctane is heated to 140 °C under an inert atmosphere.

  • Triethyl phosphite (1.0 equivalent relative to 1,8-dibromooctane) is added dropwise to the heated and stirred 1,8-dibromooctane over a period of several hours.[2]

  • During the addition, bromoethane, a byproduct of the reaction, is continuously distilled off.

  • The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • After the addition is complete and the reaction is deemed to have reached completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified by fractional distillation under high vacuum to yield this compound as a colorless or pale yellow oil.

Note: The stoichiometry and reaction conditions may require optimization to maximize the yield of the desired monosubstituted product and minimize the formation of the disubstituted phosphonate. Using a larger excess of 1,8-dibromooctane can also favor monosubstitution but requires subsequent removal of the unreacted starting material.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its bifunctional nature, with two distinct and readily addressable reactive sites, allows for its incorporation into a wide array of complex molecular architectures. Its role as a flexible linker in the rapidly expanding field of PROTACs highlights its importance in the development of new therapeutic modalities. The straightforward and scalable synthesis via the Michaelis-Arbuzov reaction further enhances its utility for researchers and professionals in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing Diethyl 8-bromooctylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available literature does not contain a specific, detailed synthesis of a PROTAC utilizing Diethyl 8-bromooctylphosphonate as the linker. The following application notes and protocols are based on established synthetic methodologies for PROTACs with similar alkyl bromide linkers and represent a comprehensive, illustrative guide for researchers. The provided quantitative data is representative and should be considered as a guideline for expected outcomes.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A typical PROTAC consists of a "warhead" that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two moieties. The linker plays a crucial role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This compound is an alkyl-based linker that can be incorporated into PROTAC synthesis. Its eight-carbon chain provides a flexible scaffold to spatially orient the warhead and the E3 ligase ligand for optimal ternary complex formation. The phosphonate (B1237965) group can influence the solubility and cell permeability of the final PROTAC molecule. This document provides a detailed, representative protocol for the synthesis and evaluation of a hypothetical PROTAC, BRD4-Phos-8-Pom , which targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase.

Hypothetical PROTAC: BRD4-Phos-8-Pom

For the purpose of these application notes, we will detail the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, using the well-established inhibitor JQ1 as the warhead. The E3 ligase ligand will be pomalidomide (B1683931), which recruits the Cereblon (CRBN) E3 ligase. This compound will serve as the linker.

Signaling Pathway of BRD4 Degradation

BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins that act as epigenetic readers, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of genes, including the oncogene MYC.[1][2][3] By inducing the degradation of BRD4, the BRD4-Phos-8-Pom PROTAC is designed to downregulate MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.[4]

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_protac PROTAC Action Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 binds TF Transcription Factors (e.g., NF-κB) BRD4->TF recruits CRBN Cereblon (E3 Ligase) BRD4->CRBN Ternary Complex Formation Proteasome 26S Proteasome BRD4->Proteasome targeted for degradation PolII RNA Polymerase II TF->PolII activates MYC_Gene MYC Gene PolII->MYC_Gene transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Ribosome Ribosome MYC_mRNA->Ribosome MYC_Protein MYC Protein Cell_Growth Cell Growth & Proliferation MYC_Protein->Cell_Growth promotes Ribosome->MYC_Protein translates Apoptosis Apoptosis PROTAC BRD4-Phos-8-Pom PROTAC->BRD4 binds PROTAC->CRBN binds CRBN->BRD4 ubiquitinates Ub Ubiquitin Degraded_BRD4 Degraded BRD4 Peptides Proteasome->Degraded_BRD4 Degraded_BRD4->Apoptosis leads to

Caption: Signaling pathway of BRD4 and its degradation by a PROTAC.

Experimental Protocols

Synthesis of BRD4-Phos-8-Pom

The synthesis of the hypothetical PROTAC BRD4-Phos-8-Pom is proposed as a two-step process: first, the alkylation of the pomalidomide E3 ligase ligand with this compound, followed by the coupling of the resulting intermediate with the JQ1-acid derivative.

PROTAC_Synthesis_Workflow Pomalidomide Pomalidomide Intermediate Intermediate 1 (Pomalidomide-Linker) Pomalidomide->Intermediate Step 1: Alkylation (K2CO3, DMF, 80°C) Linker This compound Linker->Intermediate PROTAC BRD4-Phos-8-Pom Intermediate->PROTAC Step 2: Amide Coupling (HATU, DIPEA, DMF, rt) JQ1_acid JQ1-COOH JQ1_acid->PROTAC Purification Purification (HPLC) PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

References

Application Notes and Protocols: Conjugation of Diethyl 8-bromooctylphosphonate to E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of Diethyl 8-bromooctylphosphonate, a phosphonate-containing linker, to two commonly utilized E3 ligase ligands: a pomalidomide-derived Cereblon (CRBN) ligand and a von Hippel-Lindau (VHL) ligand. The resulting conjugates are key intermediates in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative molecules designed for targeted protein degradation.

Introduction

PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase, a ligand for a target protein of interest (POI), and a linker connecting the two. By bringing the E3 ligase and the POI into close proximity, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein. The nature and length of the linker are critical for the efficacy of a PROTAC. This document outlines the chemical conjugation of this compound, a versatile linker building block, to widely used E3 ligase ligands.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the conjugation of this compound to representative CRBN and VHL E3 ligase ligands. Yields and reaction times are indicative and may vary based on the specific E3 ligase ligand analog and reaction scale.

ParameterProtocol 1: Conjugation to CRBN Ligand (Pomalidomide derivative)Protocol 2: Conjugation to VHL Ligand (Hydroxyproline derivative)
E3 Ligase Ligand 4-aminopomalidomide(2S,4R)-1-((S)-2-(tert-butyl)-4-(4-chlorophenylsulfonyl)piperazine-1-carbonyl)-4-hydroxypyrrolidine-2-carboxamide
Reaction Type Nucleophilic Alkylation of an AmineWilliamson Ether Synthesis (O-alkylation of a hydroxyl group)
Base N,N-Diisopropylethylamine (DIPEA)Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature 90 °C80 °C
Reaction Time 12-24 hours18-24 hours
Typical Yield 30-60%40-70%
Purification Method Flash Column ChromatographyFlash Column Chromatography

Experimental Protocols

Protocol 1: Conjugation to a CRBN Ligand (Pomalidomide derivative) via N-alkylation

This protocol describes the alkylation of the amino group of a pomalidomide (B1683931) derivative with this compound. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase.[1][2][3]

Materials:

  • 4-Aminopomalidomide

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for flash chromatography

  • Ethyl acetate (B1210297) and hexanes (or other suitable solvent system for chromatography)

Procedure:

  • To a solution of 4-aminopomalidomide (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at 90 °C for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the desired pomalidomide-linker conjugate.[4][5]

  • Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Conjugation to a VHL Ligand (Hydroxyproline derivative) via O-alkylation

This protocol details the O-alkylation of the hydroxyl group on a von Hippel-Lindau (VHL) E3 ligase ligand with this compound. The hydroxyl group on the hydroxyproline (B1673980) scaffold of VHL ligands is a common attachment point for linkers.[6][7]

Materials:

  • VHL ligand with an available hydroxyl group (e.g., a derivative of (2S,4R)-4-hydroxyproline)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for flash chromatography

  • Dichloromethane and methanol (B129727) (or other suitable solvent system for chromatography)

Procedure:

  • To a solution of the VHL ligand (1.0 eq) in anhydrous DMF, add this compound (1.5 eq) and anhydrous potassium carbonate (3.0 eq).

  • Stir the reaction mixture vigorously at 80 °C for 18-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a suitable gradient of methanol in dichloromethane to yield the desired VHL-linker conjugate.[4][5]

  • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, ³¹P NMR, and HRMS.

Mandatory Visualizations

experimental_workflow Experimental Workflow for E3 Ligase Ligand Conjugation cluster_crbn Protocol 1: CRBN Ligand Conjugation cluster_vhl Protocol 2: VHL Ligand Conjugation crbn_start Dissolve 4-Aminopomalidomide in DMF crbn_reagents Add this compound and DIPEA crbn_start->crbn_reagents crbn_reaction Heat at 90°C for 12-24h crbn_reagents->crbn_reaction crbn_workup Aqueous Workup crbn_reaction->crbn_workup crbn_purification Flash Column Chromatography crbn_workup->crbn_purification crbn_product Pomalidomide-Linker Conjugate crbn_purification->crbn_product vhl_start Dissolve VHL Ligand in DMF vhl_reagents Add this compound and K₂CO₃ vhl_start->vhl_reagents vhl_reaction Heat at 80°C for 18-24h vhl_reagents->vhl_reaction vhl_workup Filtration and Aqueous Workup vhl_reaction->vhl_workup vhl_purification Flash Column Chromatography vhl_workup->vhl_purification vhl_product VHL-Linker Conjugate vhl_purification->vhl_product

Caption: Workflow for the conjugation of this compound to CRBN and VHL E3 ligase ligands.

signaling_pathway PROTAC-Mediated Protein Degradation Pathway cluster_protac PROTAC Action cluster_degradation Ubiquitin-Proteasome System protac PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Ub Transfer proteasome 26S Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation peptides Peptides degradation->peptides

Caption: Simplified signaling pathway of PROTAC-induced targeted protein degradation.

References

Application of Diethyl 8-bromooctylphosphonate in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethyl 8-bromooctylphosphonate is a bifunctional linker molecule suitable for bioconjugation applications. Its structure comprises two key functional groups: a terminal bromine atom and a diethyl phosphonate (B1237965) ester. The alkyl bromide allows for covalent attachment to nucleophilic residues on biomolecules, such as the thiol groups of cysteine or the amine groups of lysine (B10760008), through an alkylation reaction.[1][2] This forms a stable thioether or secondary amine bond, respectively. The phosphonate moiety can serve various purposes; it can act as a stable, non-hydrolyzable phosphate (B84403) mimic, a handle for further chemical modification, a chelating agent for metals in radioimaging or therapy, or as a bone-targeting motif in the development of therapeutics for bone-related diseases.

These application notes provide detailed protocols for the conjugation of this compound to proteins, focusing on the modification of cysteine and lysine residues. Additionally, methods for the characterization and quantification of the resulting conjugates are described.

Principle of the Reaction

The primary mechanism for conjugating this compound to proteins is nucleophilic substitution, where a nucleophilic side chain of an amino acid residue attacks the carbon atom bearing the bromine, displacing the bromide ion.

  • Cysteine Conjugation (Thiol Alkylation): The sulfhydryl group of a cysteine residue is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻).[1] This reaction is typically performed at a pH slightly above the pKa of the cysteine thiol (around 8.5) to favor the formation of the more reactive thiolate anion, leading to a stable thioether linkage. To ensure the availability of free thiols, disulfide bonds within the protein must often be reduced prior to conjugation using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[3][4]

  • Lysine Conjugation (Amine Alkylation): The ε-amino group of a lysine residue can also act as a nucleophile.[2][5] This reaction is generally less selective than cysteine modification due to the high abundance of lysine residues on the protein surface.[6][7] The reaction requires a pH above the pKa of the lysine's amino group (around 10.5) to ensure it is in its unprotonated, nucleophilic state. However, such high pH can be detrimental to the stability of many proteins. Therefore, a careful optimization of the reaction pH (typically between 8.5 and 9.5) is crucial to achieve modification while preserving protein integrity.[8][9]

Data Presentation

Table 1: Representative Data for Cysteine Conjugation Efficiency

This table presents illustrative data on the degree of labeling (DOL), defined as the average number of phosphonate linkers conjugated per protein molecule, for a model protein (e.g., a monoclonal antibody with reduced interchain disulfides) under various reaction conditions.

Molar Excess of Linker*Reaction Time (hours)pHTemperature (°C)Degree of Labeling (DOL)Conjugation Efficiency (%)**
1027.5251.822.5
2027.5253.543.8
5027.5256.277.5
2047.5254.151.3
2028.5255.872.5
2027.5374.961.3

*Molar excess of this compound relative to the protein. **Calculated based on a theoretical maximum of 8 available cysteine residues per antibody.

Table 2: Representative Data for Lysine Conjugation Efficiency

This table shows illustrative data for the DOL on a model protein with multiple available lysine residues.

Molar Excess of Linker*Reaction Time (hours)pHTemperature (°C)Degree of Labeling (DOL)
2048.5252.1
5048.5254.3
10048.5257.9
5088.5255.8
5049.0256.1
5048.542.9

*Molar excess of this compound relative to the protein.

Experimental Protocols

Protocol 1: Conjugation to Cysteine Residues

This protocol is designed for a protein where cysteine residues are the target for conjugation. It includes a reduction step to cleave disulfide bonds.

Materials and Reagents:

  • Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation Buffer: 50 mM Tris buffer, 2 mM EDTA, pH 7.5

  • Quenching Solution: 100 mM N-acetyl-cysteine in PBS

  • Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system

Procedure:

  • Protein Preparation:

    • If the protein solution contains primary amine buffers (like Tris), exchange it into PBS.[10]

    • Adjust the protein concentration to 5-10 mg/mL in cold PBS.

  • Reduction of Disulfide Bonds:

    • Add a 20-fold molar excess of TCEP to the protein solution.

    • Incubate at 37°C for 1-2 hours with gentle mixing.

    • Allow the solution to cool to room temperature.

  • Linker Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Immediately after reduction, exchange the buffer of the protein solution to the Conjugation Buffer (pH 7.5).

    • Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the reduced protein solution.

    • Incubate the reaction at 25°C for 2-4 hours with gentle stirring. Protect from light if any components are light-sensitive.

  • Quenching:

    • Add a 10-fold molar excess of Quenching Solution (relative to the phosphonate linker) to stop the reaction by scavenging any unreacted linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the protein conjugate from excess linker and quenching agent using an appropriate method like SEC or TFF, equilibrating with the final storage buffer (e.g., PBS).

Protocol 2: Conjugation to Lysine Residues

This protocol is for modifying surface-accessible lysine residues.

Materials and Reagents:

  • Protein in a suitable buffer (e.g., PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Conjugation Buffer: 100 mM Sodium Bicarbonate buffer, pH 8.5-9.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system: SEC column or TFF system

Procedure:

  • Protein Preparation:

    • Exchange the protein into the Conjugation Buffer (pH 8.5).

    • Adjust the protein concentration to 5-10 mg/mL.

  • Linker Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 50-fold) of the phosphonate linker stock solution to the protein solution.

    • Incubate the reaction at 25°C for 4-8 hours with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Purify the conjugate using SEC or TFF with the desired final storage buffer.

Characterization of the Conjugate

1. Degree of Labeling (DOL) Determination:

  • Mass Spectrometry: The most accurate method to determine the DOL is by using Mass Spectrometry (MS).[11] Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to measure the mass of the intact conjugated protein. The mass shift compared to the unconjugated protein, divided by the mass of the linker, gives the DOL.

  • UV-Vis Spectroscopy (if applicable): If the phosphonate linker were to carry a chromophore, the DOL could be estimated using UV-Vis spectroscopy by measuring the absorbance at the protein's and the chromophore's specific wavelengths. This is not directly applicable to this compound itself but would be if it were further modified.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC-HPLC): This technique is used to assess the purity of the conjugate and to detect the presence of aggregates, which can sometimes form during the conjugation process.

  • SDS-PAGE: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis can be used to visualize the conjugate and compare its mobility to the unconjugated protein.[11] A shift in the band to a higher molecular weight is indicative of successful conjugation.

Visualizations

Caption: Reaction scheme for cysteine alkylation.

Caption: Reaction scheme for lysine alkylation.

G start Start: Protein Solution prep 1. Protein Preparation (Buffer Exchange, Optional Reduction) start->prep reaction 2. Conjugation Reaction (Add Phosphonate Linker, Incubate) prep->reaction quench 3. Quench Reaction (Add Quenching Agent) reaction->quench purify 4. Purification (SEC or TFF) quench->purify characterize 5. Characterization (MS, SEC-HPLC, SDS-PAGE) purify->characterize end_product Final Conjugate characterize->end_product

Caption: General workflow for protein bioconjugation.

References

Application Notes and Protocols for the Synthesis of Phosphonate-Containing PROTACs using Diethyl 8-bromooctylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The strategic design of the linker is critical for the efficacy of the PROTAC, influencing the formation of a stable ternary complex between the POI and the E3 ligase, which ultimately leads to the ubiquitination and proteasomal degradation of the target protein.

This document provides detailed application notes and protocols for the synthesis of phosphonate-containing drug candidates, specifically focusing on the use of Diethyl 8-bromooctylphosphonate as a versatile linker component in the construction of PROTACs. The inclusion of a phosphonate (B1237965) moiety in the linker can modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability, and potentially influence its pharmacokinetic profile.

As a case study, we will focus on the conceptual design and synthesis of a PROTAC targeting the Androgen Receptor (AR), a key driver in prostate cancer. ARV-110 (Bavdegalutamide) is a clinically advanced AR-targeting PROTAC that demonstrates the power of this approach.[1][2][3] While the exact linker in ARV-110 is not a simple phosphonate chain, the principles of its synthesis and mechanism of action provide a relevant framework for the application of this compound.

Signaling Pathway: PROTAC-Mediated Androgen Receptor Degradation

PROTACs targeting the Androgen Receptor, such as ARV-110, function by inducing the degradation of the AR protein through the ubiquitin-proteasome system.[4][5][6] This mechanism is distinct from traditional inhibitors that merely block the receptor's activity. By removing the entire protein, PROTACs can overcome resistance mechanisms associated with AR overexpression or mutations. The key steps in this pathway are:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the Androgen Receptor (the POI) and an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1] This brings the AR and the E3 ligase into close proximity, forming a ternary complex.

  • Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the AR protein.[6]

  • Proteasomal Degradation: The polyubiquitinated AR is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can catalyze further rounds of degradation.[6]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC AR-Targeting PROTAC (with Phosphonate Linker) Ternary_Complex Ternary Complex (AR-PROTAC-CRBN) PROTAC->Ternary_Complex Binds AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex Binds CRBN Cereblon (CRBN) (E3 Ligase) CRBN->Ternary_Complex Binds Ternary_Complex->PROTAC Releases PolyUb_AR Polyubiquitinated AR Ternary_Complex->PolyUb_AR Facilitates Ubiquitination Ub Ubiquitin Ub->PolyUb_AR Transfer E2 E2-Ub Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognized by Degraded_AR Degraded Peptides Proteasome->Degraded_AR Degrades

Caption: PROTAC-mediated degradation of the Androgen Receptor.

Experimental Protocols

The synthesis of a PROTAC is a multi-step process that involves the preparation of the target-binding ligand, the E3 ligase ligand, and the linker, followed by their conjugation. Here, we outline a general protocol for the synthesis of a phosphonate-containing linker derived from this compound and its subsequent conjugation to an E3 ligase ligand, using a pomalidomide (B1683931) derivative as an example.

Synthesis of Diethyl 8-azidooctylphosphonate

This protocol describes the conversion of the terminal bromide of this compound to an azide (B81097), creating a versatile functional group for "click chemistry" ligation to a target-binding ligand.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (3.0 eq).

  • Stir the reaction mixture at 60 °C for 6 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Diethyl 8-azidooctylphosphonate.

Synthesis of a Pomalidomide-based PROTAC using the Phosphonate Linker

This protocol outlines the coupling of the phosphonate linker to a pomalidomide derivative, a common Cereblon E3 ligase ligand. This example assumes the target-binding ligand has been functionalized with an alkyne for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

Procedure:

  • To a solution of Diethyl 8-azidooctylphosphonate (1.1 eq) and the alkyne-functionalized target-binding ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water, add a freshly prepared solution of sodium ascorbate (0.3 eq in water).

  • Add a solution of copper(II) sulfate pentahydrate (0.1 eq in water).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start This compound Azide_Linker Diethyl 8-azidooctylphosphonate Start->Azide_Linker NaN₃, DMF Click_Reaction CuAAC 'Click' Reaction Azide_Linker->Click_Reaction Alkyne_Ligand Alkyne-functionalized Target-Binding Ligand Alkyne_Ligand->Click_Reaction Pomalidomide Pomalidomide (E3 Ligase Ligand) Pomalidomide->Alkyne_Ligand Functionalization (separate synthesis) Final_PROTAC Phosphonate-Linker PROTAC Click_Reaction->Final_PROTAC Purification

Caption: General workflow for synthesizing a phosphonate-linker PROTAC.

Data Presentation

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. The following table presents representative data for the clinically advanced AR degrader, ARV-110, which serves as a benchmark for newly synthesized AR-targeting PROTACs.

CompoundTargetCell LineDC₅₀ (nM)¹Dₘₐₓ (%)²
ARV-110 Androgen ReceptorVCaP~1>90
ARV-110 Androgen ReceptorLNCaP~1>90
ARV-110 Androgen Receptor22Rv1~1>90

¹DC₅₀: Concentration required for 50% degradation of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation achieved. Data is illustrative and based on published preclinical results for ARV-110.[2]

Conclusion

This compound is a valuable building block for the synthesis of novel PROTACs. The incorporation of a phosphonate-containing linker can influence the physicochemical and pharmacokinetic properties of the resulting drug candidate. The provided protocols offer a general framework for the synthesis of such molecules, using the degradation of the Androgen Receptor as a therapeutically relevant example. The development of new PROTACs with diverse linkers is a promising strategy for targeting proteins implicated in a wide range of diseases and overcoming existing drug resistance mechanisms.

References

Surface Modification of Materials Using Diethyl 8-bromooctylphosphonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of material surfaces is a critical step in the development of advanced biomaterials, biosensors, and drug delivery systems. Diethyl 8-bromooctylphosphonate is a versatile reagent for creating stable and functional self-assembled monolayers (SAMs) on a variety of oxide-containing substrates, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), silicon dioxide (SiO₂), and indium tin oxide (ITO). The phosphonate (B1237965) headgroup provides a robust anchor to the surface, while the terminal bromine atom serves as a reactive handle for a wide array of subsequent chemical modifications. This allows for the precise tailoring of surface properties to control biological interactions, immobilize biomolecules, or facilitate targeted drug delivery.

This document provides detailed application notes and protocols for the surface modification of materials using this compound. The protocols are based on established methods for similar long-chain ω-bromoalkylphosphonic acids and are intended to serve as a comprehensive guide for researchers in the field.

Key Applications

  • Biomaterial Functionalization: Creation of biocompatible and bioactive surfaces on implants to promote tissue integration and prevent adverse reactions.

  • Biosensor Development: Immobilization of enzymes, antibodies, or nucleic acids for the specific detection of biological targets.

  • Drug Delivery: Covalent attachment of drugs or targeting ligands to nanoparticle surfaces for controlled release and targeted therapy.

  • Anti-fouling Surfaces: Development of surfaces that resist non-specific protein adsorption and bacterial adhesion.

  • Fundamental Cell Biology Studies: Creation of well-defined surfaces to study cell adhesion, proliferation, and differentiation.

Data Presentation

The following table summarizes typical quantitative data obtained for surfaces modified with long-chain ω-bromoalkylphosphonic acids, which are expected to be comparable to surfaces modified with this compound after hydrolysis.

ParameterUntreated Substrate (e.g., TiO₂)Bromo-Terminated SurfaceAmine-Terminated Surface
Water Contact Angle (θ) < 20°70° - 80°40° - 50°
Layer Thickness (Ellipsometry) N/A1.0 - 1.5 nm1.2 - 1.8 nm
Surface Elemental Composition (XPS) Ti, OTi, O, C, P, BrTi, O, C, P, N
P 2p Binding Energy (XPS) N/A~133-134 eV~133-134 eV
Br 3d Binding Energy (XPS) N/A~70 eVNot Detected
N 1s Binding Energy (XPS) N/ANot Detected~400 eV

Note: The exact values may vary depending on the substrate, deposition conditions, and subsequent modification steps.

Experimental Protocols

Protocol 1: Preparation of 8-Bromooctylphosphonic Acid from this compound

The diethyl ester must be hydrolyzed to the corresponding phosphonic acid to enable strong binding to the oxide surface.

Materials:

  • This compound

  • Bromotrimethylsilane (TMSBr)

  • Dichloromethane (DCM), anhydrous

  • Methanol (B129727)

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of TMSBr (typically 2.5-3 equivalents) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or NMR until the starting material is consumed.

  • Remove the solvent and excess TMSBr under reduced pressure using a rotary evaporator.

  • Add methanol to the residue to hydrolyze the silyl (B83357) ester intermediate.

  • Evaporate the methanol to yield the crude 8-bromooctylphosphonic acid.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Formation of a Bromo-Terminated Self-Assembled Monolayer (SAM)

This protocol describes the formation of a covalent monolayer of 8-bromooctylphosphonic acid on an oxide substrate.

Materials:

  • 8-Bromooctylphosphonic acid

  • Ethanol (B145695) or isopropanol, anhydrous

  • Oxide-coated substrate (e.g., TiO₂-coated silicon wafer, Al₂O₃ slide)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized water

  • Nitrogen gas stream

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning and Activation:

    • Clean the substrate by sonicating in a series of solvents (e.g., acetone, ethanol, deionized water) for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • Activate the surface by immersing it in Piranha solution for 15-30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with deionized water and dry under a nitrogen stream.

  • SAM Formation:

    • Prepare a 1-5 mM solution of 8-bromooctylphosphonic acid in anhydrous ethanol or isopropanol.

    • Immerse the cleaned and activated substrate in the phosphonic acid solution.

    • Incubate for 12-24 hours at room temperature.

    • Remove the substrate from the solution and rinse thoroughly with the same solvent to remove any physisorbed molecules.

    • Sonicate the substrate briefly (1-2 minutes) in the fresh solvent to further remove non-covalently bound molecules.

    • Dry the substrate under a nitrogen stream.

    • Anneal the substrate in an oven at 100-120 °C for 1-2 hours to promote covalent bond formation and ordering of the monolayer.

  • Characterization:

    • The formation of the bromo-terminated SAM can be confirmed by contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and ellipsometry.

Protocol 3: Subsequent Surface Functionalization - Conversion of Bromide to Azide (B81097)

The terminal bromide is a versatile leaving group for nucleophilic substitution reactions. This protocol describes its conversion to an azide, which can be further modified using "click chemistry".

Materials:

  • Bromo-terminated substrate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Immerse the bromo-terminated substrate in a 10-50 mM solution of sodium azide in anhydrous DMF.

  • Heat the reaction at 60-80 °C for 2-12 hours.

  • Remove the substrate and rinse thoroughly with DMF, followed by ethanol and deionized water.

  • Dry the substrate under a nitrogen stream.

  • The successful conversion to an azide-terminated surface can be verified by the appearance of a characteristic azide peak in the FTIR spectrum (~2100 cm⁻¹) and the disappearance of the bromine signal in the XPS spectrum.

Visualization of Workflows and Pathways

G cluster_hydrolysis Step 1: Hydrolysis cluster_sam Step 2: SAM Formation cluster_functionalization Step 3: Surface Functionalization A This compound B 8-Bromooctylphosphonic Acid A->B TMSBr, DCM then MeOH D Bromo-Terminated Surface B->D C Oxide Substrate (e.g., TiO2) C->D E Azide-Terminated Surface D->E NaN3, DMF F Amine-Terminated Surface D->F NH3 or Amine G Thiol-Terminated Surface D->G NaSH, DMF H Bio-functionalized Surface (e.g., with Peptide) E->H Alkyne-Peptide, Cu(I) catalyst (Click Chemistry)

Caption: Workflow for surface modification using this compound.

G cluster_surface Functionalized Surface cluster_cell Cellular Interaction A Surface with Immobilized Targeting Ligand (e.g., RGD peptide) B Cell Surface Receptor (e.g., Integrin) A->B Specific Recognition C Receptor Binding B->C D Downstream Signaling Cascade C->D Signal Transduction E Cellular Response (Adhesion, Proliferation, Differentiation) D->E

Caption: Signaling pathway initiated by a bio-functionalized surface.

G cluster_start Initial State cluster_modification Functionalization cluster_delivery Targeted Drug Delivery A Drug-loaded Nanoparticle with Bromo-Terminated Phosphonate SAM B Covalent Attachment of Targeting Ligand (e.g., Antibody, Folate) A->B Nucleophilic Substitution C Systemic Circulation B->C D Target Cell Recognition and Binding C->D Targeting E Internalization (Endocytosis) D->E F Drug Release E->F e.g., pH change in endosome

Caption: Logical workflow for targeted drug delivery application.

Application Notes and Protocols for PROTAC Synthesis Utilizing an 8-Carbon Alkyl Phosphonate Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A typical PROTAC is composed of three key components: a "warhead" that binds to the target protein, an E3 ubiquitin ligase ligand, and a chemical linker that connects the two. The formation of a ternary complex between the PROTAC, the target protein, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker is a critical component of a PROTAC molecule, as its length, rigidity, and chemical composition significantly influence the efficacy of the resulting degrader. Alkyl chains are commonly employed as linkers due to their synthetic tractability and flexibility. This document provides a generalized methodology for the synthesis of a PROTAC utilizing Diethyl 8-bromooctylphosphonate as a precursor to an 8-carbon alkyl phosphonate (B1237965) linker.

General Synthetic Strategy

The synthesis of a PROTAC using this compound would typically proceed in a stepwise manner, involving the sequential attachment of the linker to the E3 ligase ligand and the warhead. A common and effective strategy involves a two-step process:

  • Alkylation of the E3 Ligase Ligand: The synthesis is often initiated by reacting the E3 ligase ligand with the bifunctional linker. In this case, the bromine atom of this compound serves as an electrophile for an alkylation reaction.

  • Coupling with the Warhead: The resulting linker-E3 ligase ligand conjugate, now bearing a terminal phosphonate ester, would then be modified to enable coupling with the warhead. This typically involves hydrolysis of the diethyl phosphonate to a phosphonic acid, followed by an amide bond formation with an amine-functionalized warhead.

For the purpose of this illustrative protocol, we will consider the synthesis of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4) using the well-established warhead (+)-JQ1 and the commonly used E3 ligase ligand, pomalidomide (B1683931).

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-Linker Intermediate

This protocol describes the alkylation of pomalidomide with this compound. This reaction is typically a nucleophilic substitution where the amine of pomalidomide attacks the carbon bearing the bromine atom.

Materials and Reagents:

ReagentSupplierPurity
PomalidomideCommercial Source>98%
This compoundCommercial Source>98%
N,N-Diisopropylethylamine (DIPEA)Commercial Source>99%
Dimethylformamide (DMF), anhydrousCommercial Source>99.8%
Ethyl acetate (B1210297) (EtOAc)Commercial SourceHPLC grade
HexanesCommercial SourceHPLC grade
Saturated aqueous sodium bicarbonatePrepared in-houseN/A
BrinePrepared in-houseN/A
Anhydrous sodium sulfateCommercial SourceN/A

Procedure:

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at 80-90 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the desired pomalidomide-linker intermediate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of the Final PROTAC

This protocol outlines the hydrolysis of the diethyl phosphonate to the corresponding phosphonic acid, followed by amide coupling with an amine-functionalized JQ1 derivative.

Materials and Reagents:

ReagentSupplierPurity
Pomalidomide-linker intermediateSynthesized in Protocol 1>95%
Bromotrimethylsilane (TMSBr)Commercial Source>97%
Dichloromethane (DCM), anhydrousCommercial Source>99.8%
Methanol (B129727) (MeOH)Commercial SourceHPLC grade
(+)-JQ1-amine derivativeCommercial Source/Synthesized>98%
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Commercial Source>98%
N,N-Diisopropylethylamine (DIPEA)Commercial Source>99%
Dimethylformamide (DMF), anhydrousCommercial Source>99.8%

Procedure:

Step 2a: Hydrolysis of the Diethyl Phosphonate

  • Dissolve the pomalidomide-linker intermediate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add TMSBr (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure to remove all volatile components. The resulting crude phosphonic acid is often used in the next step without further purification.

Step 2b: Amide Coupling

  • Dissolve the crude phosphonic acid from the previous step (1.0 eq) and the (+)-JQ1-amine derivative (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to afford the final PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and determine its purity by analytical HPLC.

Data Presentation

Table 1: Hypothetical Characterization Data for the Synthesized PROTAC

CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M+H]⁺Purity (HPLC)
Final PROTACC₄₉H₅₅ClN₇O₈PS983.32984.33>95%

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Final Product Pomalidomide Pomalidomide Alkylation Step 1: Alkylation Pomalidomide->Alkylation Linker This compound Linker->Alkylation JQ1_amine (+)-JQ1-amine Coupling Step 2b: Amide Coupling JQ1_amine->Coupling Intermediate Pomalidomide-Linker Intermediate Alkylation->Intermediate Purification Hydrolysis Step 2a: Hydrolysis Phosphonic_acid Phosphonic Acid Intermediate Hydrolysis->Phosphonic_acid Final_PROTAC Final PROTAC Coupling->Final_PROTAC Purification Intermediate->Hydrolysis Phosphonic_acid->Coupling

Caption: Synthetic workflow for the PROTAC.

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex POI Target Protein (BRD4) POI->Ternary_Complex E3_Ligase E3 Ligase (CRBN) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated BRD4 Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols: Diethyl 8-bromooctylphosphonate for Linkage to Amine and Thiol Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of Diethyl 8-bromooctylphosphonate to amine and thiol functional groups. This bifunctional molecule serves as a valuable linker, enabling the introduction of a phosphonate (B1237965) moiety onto biomolecules, surfaces, or drug candidates. The phosphonate group can act as a mimic of phosphate (B84403) groups, a bone-targeting agent, or a handle for further chemical modifications.[1][2][3][4]

Introduction

This compound is a versatile reagent featuring a terminal bromine atom and a diethyl phosphonate group, connected by an eight-carbon alkyl chain. The bromine atom serves as a reactive site for nucleophilic substitution, allowing for covalent linkage to primary and secondary amines, as well as thiols.[5][6][7] The resulting phosphonate-functionalized molecules have broad applications in medicinal chemistry and drug design, including the development of novel antivirals, anticancer agents, and bone-targeting therapeutics.[1][2][3][4]

This document outlines two primary protocols: the N-alkylation of amines and the S-alkylation of thiols with this compound. It also provides guidance on reaction monitoring, product purification, and characterization.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the linkage of this compound to amine and thiol functional groups. These are based on analogous reactions with long-chain bromoalkanes and may require optimization for specific substrates.

Table 1: Reaction Conditions for N-Alkylation of Amines

ParameterPrimary Amine Synthesis (from Ammonia)Secondary Amine Synthesis (from Primary Amine)
Amine Source Ammonia (B1221849) (large excess)Primary Amine
Base Ammonia (acts as base)Mild inorganic base (e.g., NaHCO₃, K₂CO₃)
Solvent Ethanol (B145695), or a mixture of an organic solvent and waterAcetonitrile (B52724), Ethanol, or water
Temperature 60-130 °C (in a sealed tube)Room temperature to 80 °C
Reaction Time 12-24 hours12-24 hours
Key Consideration A large excess of ammonia is crucial to minimize the formation of secondary and tertiary amines.[3][8]Careful control of stoichiometry is needed to avoid the formation of tertiary amines and quaternary ammonium (B1175870) salts.[4]

Table 2: Reaction Conditions for S-Alkylation of Thiols

ParameterTypical Conditions
Thiol Source Aliphatic or aromatic thiol
Base Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Sodium Hydrosulfide (NaSH)
Solvent Ethanol, Water, or Tetrahydrofuran/Methanol mixture
Temperature Room temperature
Reaction Time 4-8 hours
Key Consideration The reaction is generally high-yielding and clean, with minimal side products.[6][9][10]

Experimental Protocols

Protocol 1: N-Alkylation of an Amine with this compound to form a Secondary Amine

This protocol describes the reaction of a primary amine with this compound to yield a secondary amine. To control the reaction and prevent over-alkylation, the primary amine is first converted to its hydrobromide salt, and a non-nucleophilic base is used.[4]

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • Hydrobromic acid (HBr)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous acetonitrile

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

  • Formation of the Amine Hydrobromide Salt:

    • Dissolve the primary amine (1.0 eq) in a minimal amount of diethyl ether.

    • Slowly add a solution of hydrobromic acid (1.0 eq) in diethyl ether.

    • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • N-Alkylation Reaction:

    • To a round-bottom flask, add the primary amine hydrobromide salt (1.0 eq), this compound (1.1 eq), and sodium bicarbonate (2.2 eq).

    • Add anhydrous acetonitrile to the flask.

    • Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure secondary amine product.

Characterization:

  • ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy: To confirm the structure of the product.[2][5][11][12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[12][14][15][16]

Protocol 2: S-Alkylation of a Thiol with this compound

This protocol outlines the reaction of a thiol with this compound to form a thioether linkage. This reaction is typically efficient and proceeds under mild conditions.[6][9][10]

Materials:

  • This compound

  • Thiol (R-SH)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • S-Alkylation Reaction:

    • In a round-bottom flask, dissolve the thiol (1.0 eq) in ethanol.

    • Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

    • Add this compound (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Add deionized water to the residue and extract the product with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure thioether product.

Characterization:

  • ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy: To confirm the structure of the product.[2][5][11][12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[12][14][15][16]

Mandatory Visualizations

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Amine Primary Amine (R-NH2) Mix Combine in Solvent (e.g., Acetonitrile) Amine->Mix Bromo This compound Bromo->Mix Base Base (e.g., NaHCO3) Base->Mix Heat Heat (e.g., 80°C) Mix->Heat Stir Filter Filter Heat->Filter Cool Extract Extraction Filter->Extract Dry Dry & Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography Final_Product N-Alkyl-8-aminooctylphosphonate Chromatography->Final_Product

Caption: Workflow for N-alkylation of a primary amine.

S_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Thiol Thiol (R-SH) Mix Combine in Solvent (e.g., Ethanol) Thiol->Mix Bromo This compound Bromo->Mix Base Base (e.g., K2CO3) Base->Mix Stir Stir at RT Mix->Stir Concentrate Concentrate Stir->Concentrate Extract Extraction Concentrate->Extract Dry Dry & Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography Final_Product S-Alkyl-8-thiooctylphosphonate Chromatography->Final_Product Signaling_Pathways cluster_amine Amine Linkage cluster_thiol Thiol Linkage Start This compound SN2_Amine SN2 Reaction Start->SN2_Amine SN2_Thiol SN2 Reaction Start->SN2_Thiol Amine_Nucleophile Amine Nucleophile (R-NH2 or R2NH) Amine_Nucleophile->SN2_Amine Amine_Product Amine-Linked Phosphonate SN2_Amine->Amine_Product Thiol_Nucleophile Thiol Nucleophile (R-SH) Thiol_Nucleophile->SN2_Thiol Thiol_Product Thiol-Linked Phosphonate SN2_Thiol->Thiol_Product

References

Troubleshooting & Optimization

Common side reactions and byproducts in Diethyl 8-bromooctylphosphonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 8-bromooctylphosphonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide, in this case, 1,8-dibromooctane (B1199895). The reaction proceeds via a phosphonium (B103445) salt intermediate which then dealkylates to form the final phosphonate (B1237965) product.[1][2][3]

Q2: What are the main reactants for this synthesis?

A2: The standard reactants are 1,8-dibromooctane and triethyl phosphite.

Q3: What is the most common side reaction I should be aware of?

A3: The most prevalent side reaction is the formation of the diphosphonate byproduct, Tetraethyl octane-1,8-diylbis(phosphonate). This occurs when a second molecule of triethyl phosphite reacts with the remaining bromo- group on the desired this compound product.[4]

Q4: Are there other significant byproducts?

A4: Yes, another potential byproduct is diethyl ethylphosphonate. This can form if the ethyl bromide generated during the reaction reacts with the triethyl phosphite starting material.[4]

Q5: How can I minimize the formation of the diphosphonate byproduct?

A5: Traditionally, a large excess of 1,8-dibromooctane was used to statistically favor the mono-substitution. However, a more sustainable and efficient method is to use a 1:1 molar ratio of reactants and control the reaction kinetics by the slow, dropwise addition of triethyl phosphite to the heated 1,8-dibromooctane.[4]

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Reaction temperature is too low.2. Impure or oxidized triethyl phosphite.3. Insufficient reaction time.1. Ensure the reaction temperature is maintained at ~140 °C.[4]2. Use freshly distilled or high-purity triethyl phosphite.3. Monitor the reaction by TLC or GC-MS and ensure it goes to completion.
High Percentage of Diphosphonate Byproduct 1. Molar ratio of triethyl phosphite to 1,8-dibromooctane is too high.2. Addition of triethyl phosphite was too fast.1. Use a strict 1:1 molar ratio of 1,8-dibromooctane to triethyl phosphite.[4]2. Add the triethyl phosphite dropwise to the heated 1,8-dibromooctane over an extended period.[4]
Presence of Diethyl ethylphosphonate Reaction of the ethyl bromide byproduct with the starting triethyl phosphite.This is often a minor byproduct. Its formation is favored by an excess of triethyl phosphite. Using a 1:1 stoichiometry and removing the volatile ethyl bromide as it forms can minimize this.[4]
Reaction Mixture Darkens Significantly Possible decomposition or side reactions at excessively high temperatures.Maintain a consistent reaction temperature of 140 °C. Avoid overheating.
Difficulty in Purifying the Product The boiling points of the desired product and the diphosphonate byproduct may be close, making distillation difficult.Purification is typically achieved by vacuum distillation. If separation is challenging, column chromatography on silica (B1680970) gel can be an effective alternative.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of ω-Bromoalkylphosphonates

The following table summarizes the yields obtained for similar ω-bromoalkylphosphonates using an optimized protocol with a 1:1 molar ratio of reactants.[4] The yield for this compound is expected to be in a similar range.

Dibromoalkane Substrate Product Reaction Time (h) Yield (%)
1,4-DibromobutaneDiethyl 4-bromobutylphosphonate270
1,5-DibromopentaneDiethyl 5-bromopentylphosphonate272
1,6-DibromohexaneDiethyl 6-bromohexylphosphonate275
1,8-Dibromooctane This compound ~2 ~70-75 (Expected)

Experimental Protocols

Optimized Synthesis of this compound[4]

This protocol is adapted from a sustainable method developed for ω-bromoalkylphosphonates, which avoids a large excess of the dibromoalkane.

Materials:

  • 1,8-dibromooctane (1.0 eq)

  • Triethyl phosphite (1.0 eq)

Apparatus:

  • A two-necked round-bottom flask

  • Distillation apparatus

  • Dropping funnel

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Nitrogen or Argon gas inlet

Procedure:

  • Setup: Flame-dry the glassware and assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon). The flask should be equipped with a magnetic stirrer, a dropping funnel, and a distillation head to remove the bromoethane (B45996) byproduct as it forms.

  • Reaction Initiation: Charge the reaction flask with 1,8-dibromooctane (1.0 eq).

  • Heating: Heat the 1,8-dibromooctane to 140 °C with vigorous stirring.

  • Reactant Addition: Add triethyl phosphite (1.0 eq) to the dropping funnel. Once the 1,8-dibromooctane has reached 140 °C, add the triethyl phosphite dropwise over a period of 1-2 hours.

  • Reaction: Maintain the reaction mixture at 140 °C. During this time, bromoethane (bp 38 °C) will be formed and can be distilled off.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete after the addition of triethyl phosphite is finished.

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The crude product can be purified by vacuum distillation to separate the desired this compound from unreacted starting material and the higher-boiling diphosphonate byproduct.

Visualizations

Reaction_Mechanism Michaelis-Arbuzov Reaction Pathway Reactants 1,8-Dibromooctane + Triethyl Phosphite Intermediate Phosphonium Bromide Intermediate Reactants->Intermediate SN2 Attack Product This compound Intermediate->Product Dealkylation Byproduct1 Bromoethane Intermediate->Byproduct1 Byproduct2 Tetraethyl octane-1,8-diylbis(phosphonate) Product->Byproduct2 Second SN2 Attack (Side Reaction)

Caption: Michaelis-Arbuzov reaction for this compound synthesis.

Troubleshooting_Flowchart Troubleshooting Workflow Start Reaction Complete: Analyze Crude Product CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Product Purity Low? CheckYield->CheckPurity No LowYieldCauses Potential Causes: - Low Temperature - Impure Reagents - Insufficient Time CheckYield->LowYieldCauses Yes HighDiphosphonate High Diphosphonate Content? CheckPurity->HighDiphosphonate Yes Success Successful Synthesis CheckPurity->Success No DiphosphonateCauses Potential Causes: - Incorrect Stoichiometry - Fast Addition of Phosphite HighDiphosphonate->DiphosphonateCauses Yes Purify Proceed to Purification HighDiphosphonate->Purify No LowYieldSolutions Solutions: - Verify Temp (140°C) - Use Pure Reagents - Increase Reaction Time LowYieldCauses->LowYieldSolutions DiphosphonateSolutions Solutions: - Use 1:1 Molar Ratio - Slow, Dropwise Addition DiphosphonateCauses->DiphosphonateSolutions

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Diethyl 8-bromooctylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of diethyl 8-bromooctylphosphonate via column chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue 1: Poor Separation Between the Product and Impurities

  • Possible Cause: The polarity of the eluent (solvent system) is either too high or too low, resulting in co-elution of the product with impurities. The polarity of your product and impurities may be too similar for efficient separation with the chosen mobile phase.[1]

  • Solution:

    • Optimize the Mobile Phase: A gradient elution is often more effective than an isocratic (constant solvent mixture) one.[1] Start with a less polar solvent system, such as a higher ratio of hexane (B92381) to ethyl acetate (B1210297), to elute non-polar impurities first. Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute the desired this compound.

    • Solvent System Selection: Experiment with different solvent systems. Common systems for phosphonates include mixtures of hexane/ethyl acetate, dichloromethane (B109758)/methanol, or chloroform/isopropanol.[1] The choice will depend on the polarity of the impurities.

    • TLC Analysis: Before running the column, carefully perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal conditions for separation. Aim for an Rf value of 0.3-0.4 for the product.

Issue 2: The Product is Decomposing on the Silica (B1680970) Gel Column

  • Possible Cause: this compound may be unstable on acidic silica gel. Phosphonates can be susceptible to decomposition, especially at elevated temperatures or on acidic stationary phases.[2][3]

  • Solution:

    • Test for Stability: Before committing to a large-scale column, test the stability of your compound on silica gel. This can be done by spotting the compound on a TLC plate, letting it sit for several hours, and then eluting it to see if any degradation has occurred.[3]

    • Deactivate the Silica Gel: The acidity of the silica gel can be reduced. This can be achieved by pre-treating the silica gel with a base, such as triethylamine, mixed with the eluent.

    • Alternative Stationary Phases: If the compound is highly sensitive to silica, consider using a different stationary phase like neutral or basic alumina, or even reverse-phase silica (C18).[1]

Issue 3: The Product is Not Eluting from the Column

  • Possible Cause: The eluent is not polar enough to move the compound down the column, or the compound has decomposed and is irreversibly adsorbed.[3]

  • Solution:

    • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

    • Check for Decomposition: As mentioned in the previous point, assess the stability of your compound on silica.[3] If decomposition is suspected, the purification strategy may need to be revised.

    • Sample Loading: Ensure the sample was properly dissolved and loaded onto the column. If the sample precipitates at the top of the column, it will not elute correctly. Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.[2]

Issue 4: Low Yield of Purified Product

  • Possible Cause: Overloading the column, improper fraction collection, or product decomposition.

  • Solution:

    • Column Loading: A general guideline for column loading is a mass ratio of crude product to silica gel of 1:30 to 1:100.[2] Overloading will lead to poor separation and mixed fractions.

    • Fraction Collection and Analysis: Collect smaller fractions and analyze them carefully using TLC to identify which ones contain the pure product before combining them.

    • Solvent Removal: When removing the solvent from the combined pure fractions using a rotary evaporator, be mindful of the product's boiling point and potential for decomposition at higher temperatures.[2]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a crude this compound reaction mixture?

A1: Common impurities can include unreacted starting materials such as 1,8-dibromooctane (B1199895) and triethyl phosphite. Byproducts from side reactions may also be present. For instance, if moisture is present, hydrolysis to the corresponding phosphonic acid can occur.[2]

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A common and effective starting point for moderately polar compounds like phosphonates is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.

Q3: How can I prepare my crude sample for loading onto the silica gel column?

A3: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent to be used for the chromatography.[2] Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column. This "dry loading" technique can often lead to better separation.

Q4: Should I use a glass or plastic column for the purification?

A4: For laboratory-scale purifications, glass columns are standard and offer excellent chemical resistance.

Q5: My compound is a colorless oil. How can I visualize it on a TLC plate?

A5: Since this compound does not have a UV chromophore, you will need to use a staining method for visualization. A common stain for general organic compounds is potassium permanganate (B83412) (KMnO4).

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Solvent System ComponentsTypical Starting Ratio (v/v)PolarityNotes
Hexane / Ethyl Acetate95:5 to 80:20Low to MediumA good starting point for many phosphonates. Polarity is increased by adding more ethyl acetate.
Dichloromethane / Methanol99:1 to 95:5Medium to HighUseful if the product is more polar and does not elute with hexane/ethyl acetate.
Chloroform / Isopropanol98:2 to 90:10Medium to HighAn alternative polar solvent system.

Table 2: Typical Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic compound purifications.
Crude Product:Silica Ratio 1:30 to 1:100 (by mass)Ensures adequate separation capacity and prevents column overloading.[2]
Elution Mode Gradient ElutionGenerally provides better separation than isocratic elution for complex mixtures.[1]
Fraction Size ~0.5-1 column volumeSmaller fractions allow for more precise isolation of the pure compound.
Monitoring Thin-Layer Chromatography (TLC)Essential for identifying fractions containing the pure product.

Experimental Protocols

Protocol: Purification of this compound by Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find the eluent that gives your product an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Select an appropriately sized glass chromatography column.

    • Pack the column with silica gel using a slurry method with a non-polar solvent like hexane.[2] Ensure the silica gel bed is compact and level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial, low-polarity eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the non-polar solvent system determined from your TLC analysis (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent to facilitate the separation of the product from impurities.[2]

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable size in test tubes or vials.

    • Monitor the elution of the product by performing TLC analysis on the collected fractions.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[2]

Visualizations

G start Start: Crude Diethyl 8-bromooctylphosphonate tlc Perform TLC Analysis to Determine Solvent System start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Gradient (e.g., Hexane -> Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end End: Pure Product evaporate->end

Caption: Experimental workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Logic issue Problem Encountered (e.g., Poor Separation) cause1 Possible Cause: Incorrect Solvent Polarity issue->cause1 cause2 Possible Cause: Compound Decomposition issue->cause2 cause3 Possible Cause: Column Overloaded issue->cause3 solution1 Solution: Optimize Mobile Phase (Gradient Elution) cause1->solution1 solution2 Solution: Test Stability / Use Neutral Alumina cause2->solution2 solution3 Solution: Reduce Load (1:50 crude:silica) cause3->solution3

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: LC-MS Analysis for Monitoring Diethyl 8-bromooctylphosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reactions involving Diethyl 8-bromooctylphosphonate.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing an LC-MS method for this compound?

A1: Method development should begin with determining the analyte's physicochemical properties, such as its polarity and ionization efficiency. A good starting point is to perform direct infusion of a standard solution into the mass spectrometer to find the optimal ionization source parameters (e.g., electrospray ionization - ESI) and to identify the precursor ion. Following this, select a suitable reversed-phase column (e.g., C18) and a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of formic acid to aid in protonation.

Q2: How should I prepare my reaction samples for LC-MS analysis?

A2: Sample preparation is critical for robust and reproducible LC-MS analysis. For monitoring this compound reactions, a simple "dilute and shoot" method is often sufficient. Dilute a small aliquot of the reaction mixture in a solvent compatible with the mobile phase to a concentration within the linear range of the instrument. If the reaction matrix is complex, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[1]

Q3: What are the expected ions for this compound in the mass spectrum?

A3: In positive ion mode ESI, you can expect to see the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if glassware is not scrupulously clean or if these ions are present in the reagents or solvents.

Q4: Can I use gas chromatography-mass spectrometry (GC-MS) for this analysis?

A4: While GC-MS can be used for the analysis of some organophosphorus compounds, LC-MS is generally preferred for this compound.[2] This is because the compound may have limited thermal stability and could degrade in the hot GC injection port. LC-MS analysis is performed at or near ambient temperature, minimizing the risk of thermal degradation.[2]

Troubleshooting Guide

Poor Peak Shape

Q: My chromatographic peaks for this compound are broad or tailing. What could be the cause?

A: Poor peak shape can arise from several factors.[3] Here are some common causes and solutions:

  • Column Overload: The concentration of your injected sample may be too high. Try diluting your sample further.

  • Secondary Interactions: The analyte may be interacting with active sites on the column. Adding a small amount of a competitor, like triethylamine (B128534) (TEA), to the mobile phase can sometimes mitigate this.

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds. While this compound is not strongly ionizable, ensure the mobile phase composition is optimal.

  • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it with a new one.

Low Signal Intensity / No Signal

Q: I am observing a very low signal or no signal at all for my analyte. What should I check?

A: Low or no signal is a common issue in LC-MS analysis.[4] A systematic check of the system is recommended:

  • LC System:

    • Ensure there is mobile phase flow and that the system is at the correct pressure.

    • Check for leaks in the LC system.

    • Verify that the injection volume is appropriate.

  • MS System:

    • Confirm that the mass spectrometer is properly tuned and calibrated.

    • Check the ion source parameters (e.g., capillary voltage, gas flow, temperature) to ensure they are optimized for your analyte.

    • Inspect the ion source for contamination. A dirty ion source can lead to significant signal suppression.[3]

  • Sample:

    • The concentration of the analyte may be below the limit of detection (LOD) of the instrument.

    • The sample may have degraded. Prepare a fresh sample and inject it.

    • Consider matrix effects, where other components in the sample suppress the ionization of the analyte.[5]

Mass Identification and Reaction Monitoring

Q: I am seeing unexpected masses in my chromatogram. How can I identify them?

A: Unexpected masses can be byproducts, impurities, or degradation products. To identify them, consider the following:

  • Isotopic Pattern: Look for the characteristic bromine isotopic pattern to identify bromine-containing species.

  • Fragmentation: Perform MS/MS experiments to fragment the unknown ions. The fragmentation pattern can provide structural information. Organophosphonates often show characteristic losses of the alkoxy groups.[6][7]

  • Reaction Pathway: Consider the expected reaction pathway and potential side reactions. This can help in proposing structures for the unknown masses.

Table 1: Potential Byproducts and Impurities in this compound Reactions

Compound Name Potential Origin Expected [M+H]⁺ (⁷⁹Br) Expected [M+H]⁺ (⁸¹Br)
Diethyl 8-hydroxyoctylphosphonateHydrolysis of the bromo- group267.17-
Ethyl 8-bromooctylphosphonic acidHydrolysis of one ester group289.04291.04
8-bromooctylphosphonic acidHydrolysis of both ester groups261.01263.01
Starting materialsUnreacted reagentsVariesVaries

Experimental Protocols

Sample Preparation
  • Reaction Quenching: If necessary, quench the reaction using an appropriate method.

  • Dilution: Take a 10 µL aliquot of the reaction mixture and dilute it with 990 µL of 50:50 acetonitrile:water in a clean autosampler vial. This represents a 1:100 dilution. Adjust the dilution factor as needed to be within the instrument's linear range.

  • Filtration: If the diluted sample contains solid particles, filter it through a 0.22 µm syringe filter before placing it in the autosampler.

LC-MS Method Parameters

Table 2: Suggested LC-MS Parameters

Parameter Value
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B in 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Gas Temperature300 °C
Gas Flow10 L/min
Nebulizer Pressure40 psi
Scan Rangem/z 100 - 1000
Fragmentation Voltage100 V (for in-source fragmentation if desired)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Filtration Filtration (if needed) Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler LC_Separation LC Separation Autosampler->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Chromatogram Chromatogram Generation MS_Detection->Chromatogram MassSpectra Mass Spectra Interpretation Chromatogram->MassSpectra Quantification Quantification MassSpectra->Quantification

Caption: Experimental workflow for LC-MS analysis.

reaction_monitoring Parent This compound [M+H]+ = 315/317 Hydrolysis_Br Hydrolysis of Bromo Group (Diethyl 8-hydroxyoctylphosphonate) Parent->Hydrolysis_Br Degradation Hydrolysis_Ester1 Hydrolysis of One Ester Group (Ethyl 8-bromooctylphosphonic acid) Parent->Hydrolysis_Ester1 Degradation Desired_Product Desired Reaction Product Parent->Desired_Product Reaction Other_Byproducts Other Potential Byproducts Parent->Other_Byproducts Side Reaction Hydrolysis_Ester2 Hydrolysis of Both Ester Groups (8-bromooctylphosphonic acid) Hydrolysis_Ester1->Hydrolysis_Ester2 Further Degradation

Caption: Logical relationships in reaction monitoring.

References

Technical Support Center: Synthesis of Diethyl 8-bromooctylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of Diethyl 8-bromooctylphosphonate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this procedure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the Michaelis-Arbuzov reaction between 1,8-dibromooctane (B1199895) and triethyl phosphite (B83602).

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Insufficient reaction temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed efficiently.[1][2] 2. Low reactivity of the alkyl halide: While primary alkyl bromides are generally reactive, long reaction times might be necessary. 3. Impure reagents: The presence of moisture or other impurities in 1,8-dibromooctane or triethyl phosphite can interfere with the reaction. 4. Formation of byproducts: Undesirable side reactions can consume starting materials and reduce the yield of the desired product.1. Optimize reaction temperature: Gradually increase the reaction temperature, monitoring the progress by TLC or ³¹P NMR. Temperatures in the range of 140-160°C are often employed for similar reactions. 2. Increase reaction time: Monitor the reaction over a longer period to ensure it reaches completion. 3. Ensure reagent purity: Use freshly distilled triethyl phosphite and ensure 1,8-dibromooctane is dry. 4. Use an excess of one reagent: Employing a slight excess of the more volatile triethyl phosphite can help drive the reaction to completion.
Formation of Significant Byproducts 1. Dialkylation: Reaction of the product, this compound, with another molecule of triethyl phosphite to form a bisphosphonate. 2. Elimination reactions: Although less common with primary alkyl halides, elimination reactions can occur at high temperatures.[1]1. Control stoichiometry: Use a molar ratio of 1,8-dibromooctane to triethyl phosphite of at least 1:1 or a slight excess of the dibromide to favor mono-alkylation. 2. Optimize temperature: Avoid excessively high temperatures that might favor elimination or other side reactions.
Difficult Product Purification 1. Similar boiling points: The desired product and unreacted 1,8-dibromooctane may have close boiling points, making separation by distillation challenging. 2. Presence of non-volatile impurities: Formation of bisphosphonate byproducts can complicate purification.1. Fractional distillation under reduced pressure: Careful fractional distillation using an efficient distillation column is the primary method for purification on a large scale. 2. Column chromatography: For smaller scales or to achieve very high purity, column chromatography on silica (B1680970) gel can be effective.
Exothermic Reaction Becomes Uncontrollable 1. Rapid addition of reagents: The Michaelis-Arbuzov reaction can be exothermic, especially on a larger scale.1. Slow, controlled addition: Add the triethyl phosphite to the heated 1,8-dibromooctane dropwise or via an addition funnel to manage the exotherm. 2. Efficient cooling: Ensure the reaction vessel is equipped with an efficient condenser and have a cooling bath on standby.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of the trivalent phosphorus atom in triethyl phosphite on the electrophilic carbon of 1,8-dibromooctane. This forms a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the bromide ion to yield the final pentavalent phosphonate (B1237965) product, this compound, and ethyl bromide as a byproduct.[1][3]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to follow the disappearance of the starting materials and the appearance of the product.

  • ³¹P NMR Spectroscopy: This is a very effective method for monitoring the reaction, as the chemical shift of the phosphorus atom changes significantly from the starting phosphite to the phosphonate product.

  • Gas Chromatography (GC): GC can be used to quantify the consumption of starting materials and the formation of the product.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: When scaling up the synthesis of this compound, the following safety precautions are crucial:

  • Control of Exotherm: The reaction can be exothermic. Ensure a controlled rate of addition of reagents and have adequate cooling capacity.

  • Ventilation: The reaction produces ethyl bromide, which is volatile and should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Q4: Can I use other phosphites for this reaction?

A4: Yes, other trialkyl phosphites can be used, which will result in different dialkyl 8-bromooctylphosphonates. However, triethyl phosphite is commonly used due to its reactivity and cost-effectiveness. The choice of phosphite may influence the reaction conditions and the properties of the final product.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • 1,8-dibromooctane

  • Triethyl phosphite

  • Anhydrous Toluene (optional, as solvent)

Procedure:

  • Set up a reaction flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Charge the flask with 1,8-dibromooctane (1.0 equivalent). If using a solvent, add anhydrous toluene.

  • Heat the 1,8-dibromooctane to the desired reaction temperature (e.g., 140-150°C) under a nitrogen atmosphere.

  • Add triethyl phosphite (1.0-1.2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

  • After the addition is complete, continue to heat the reaction mixture for an additional 2-4 hours, or until monitoring indicates the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Remove the volatile byproduct (ethyl bromide) and any solvent under reduced pressure.

  • Purify the crude product by fractional distillation under high vacuum to obtain this compound.

Quantitative Data

Table 1: Reaction Parameters and Typical Yields

Parameter Condition Typical Yield (%) Notes
Temperature 120°C60-70Slower reaction rate.
140-150°C80-90Optimal temperature range for good yield and manageable reaction time.
>160°C>85Increased risk of side reactions and discoloration.
Stoichiometry (Dibromooctane:Phosphite) 1:180-85Good balance between yield and minimizing bisphosphonate formation.
1:1.285-95Higher conversion of the dibromide, but increased risk of dialkylation.
1.2:175-80Lower yield of the desired product.
Reaction Time 4 hours75-85May not reach full completion.
6-8 hours85-95Generally sufficient for completion at optimal temperature.

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Expected Chemical Shifts / Peaks
¹H NMR (CDCl₃) δ 4.10-4.00 (q, 4H, -OCH₂CH₃), 3.40 (t, 2H, -CH₂Br), 1.85-1.70 (m, 4H, -PCH₂CH₂- and -CH₂CH₂Br), 1.65-1.50 (m, 2H), 1.45-1.20 (m, 10H, -(CH₂)₅- and -OCH₂CH₃)
¹³C NMR (CDCl₃) δ 61.5 (d, J=6.5 Hz, -OCH₂CH₃), 34.0 (d, J=4.0 Hz, -CH₂Br), 32.8, 30.5 (d, J=16.0 Hz), 28.6, 28.1, 25.5 (d, J=141.0 Hz, -PCH₂-), 22.5, 16.5 (d, J=6.0 Hz, -OCH₂CH₃)
³¹P NMR (CDCl₃) δ 32.0-33.0

Note: The spectroscopic data provided is illustrative and may vary slightly based on the specific experimental conditions and instrument used.

Experimental Workflow

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Assemble Reaction Apparatus charge 2. Charge with 1,8-dibromooctane setup->charge heat 3. Heat to 140-150°C charge->heat add_phosphite 4. Add Triethyl Phosphite Dropwise heat->add_phosphite react 5. Maintain Temperature (2-4h) add_phosphite->react monitor 6. Monitor Reaction (TLC, ³¹P NMR) react->monitor monitor->react Incomplete cool 7. Cool to Room Temperature monitor->cool Complete concentrate 8. Remove Volatiles cool->concentrate distill 9. Fractional Distillation concentrate->distill product This compound distill->product characterize 10. Characterize Product (NMR, GC-MS) product->characterize

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Long-Chain Alkylphosphonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of long-chain alkylphosphonates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of long-chain alkylphosphonates.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield After Purification Product Loss During Extraction: Long-chain alkylphosphonates can be amphiphilic, leading to partitioning issues between aqueous and organic phases.[1]- Adjust the pH of the aqueous phase to suppress the ionization of the phosphonic acid group (acidic pH), which will increase its solubility in the organic phase. - Use a more polar organic solvent for extraction. - Perform multiple extractions with smaller volumes of solvent.
Incomplete Hydrolysis of Ester Precursor: If synthesizing the phosphonic acid from its ester, the hydrolysis may not have gone to completion.- Monitor the reaction progress using ³¹P NMR spectroscopy. - Extend the reaction time or increase the temperature. - Use a stronger acid or base for hydrolysis. A common method involves refluxing with concentrated hydrochloric acid.[2]
Product Adsorption onto Glassware or Equipment: The polar phosphonic acid head and nonpolar alkyl tail can lead to strong adsorption onto surfaces.- Silanize glassware before use to reduce surface activity. - Rinse all equipment thoroughly with a suitable solvent to recover any adsorbed product.
Product is a Sticky, Oily, or Waxy Solid Amorphous Nature of the Product: Long-chain alkylphosphonates, particularly those with shorter chains or mixed chain lengths, may not crystallize easily and can exist as amorphous solids or oils.[1]- Attempt co-crystallization with a suitable counter-ion to form a salt. Common choices include sodium hydroxide, triethylamine (B128534), or dicyclohexylamine.[1] - Try recrystallization from a different solvent system. Mixtures of a good solvent and a poor solvent (e.g., acetone/water, acetonitrile (B52724)/water) can be effective.[1] - Lyophilization (freeze-drying) from a solvent like tert-butanol (B103910) may yield a more manageable powder.[1]
Residual Solvent: The sticky nature of the product can make complete solvent removal difficult.[1]- Dry the product under high vacuum for an extended period. - Use a co-solvent during evaporation to help azeotropically remove the residual solvent. - Dissolve the product in a volatile solvent and re-precipitate or re-evaporate.
Difficulty with Chromatographic Purification Streaking or Broad Peaks on Silica (B1680970) Gel Chromatography: The high polarity of the phosphonic acid group leads to strong interactions with the silica stationary phase.[2]- It is often easier to purify the less polar dialkyl phosphonate (B1237965) ester precursor before hydrolysis to the phosphonic acid.[2] - If purifying the acid directly, consider using a more polar mobile phase, but be aware this can compromise separation. - Consider alternative chromatography modes such as reverse-phase or ion-exchange chromatography.
Poor Separation in Reverse-Phase Chromatography (RPC): Co-elution of structurally similar impurities.- Optimize the mobile phase gradient. A shallower gradient can improve resolution. - Experiment with different stationary phases. The alkyl chain length of the stationary phase (e.g., C8 vs. C18) can influence selectivity for long-chain analytes.[3] - Adjust the pH of the mobile phase to control the ionization of the phosphonic acid.
Irreversible Binding to Ion-Exchange Column: The highly charged phosphonate group can bind very strongly to anion-exchange resins.- Use a salt gradient with a sufficiently high final concentration to ensure elution. - A pH gradient can also be effective for elution.
Product Aggregation in Solution Micelle Formation: Due to their amphiphilic nature, long-chain alkylphosphonates can form micelles or other aggregates in solution, especially in aqueous environments.[4][5][6][7][8]- Work with dilute solutions to stay below the critical micelle concentration (CMC). - Add organic co-solvents (e.g., methanol, ethanol) to disrupt hydrophobic interactions. - Adjusting the pH and ionic strength of the solution can also influence aggregation behavior.[9]
Precipitation during Purification: Changes in solvent composition, pH, or temperature can lead to the product precipitating out of solution.[10]- Ensure the product remains soluble in the chosen solvent systems throughout the purification process. This may require screening different buffer compositions and solvent mixtures. - For chromatographic methods, ensure the sample is fully dissolved in the mobile phase before loading onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying long-chain alkylphosphonates?

A1: The primary challenges stem from the dual nature of these molecules. The highly polar phosphonic acid head group can lead to strong interactions with polar stationary phases in chromatography, making elution difficult.[2] The long, nonpolar alkyl tail can cause issues with solubility, leading to aggregation, micelle formation, and difficulties in crystallization, often resulting in sticky or oily products.[1]

Q2: Is it better to purify the final phosphonic acid or its ester precursor?

A2: In many cases, it is advantageous to purify the dialkyl phosphonate ester precursor.[2] These esters are significantly less polar than the corresponding phosphonic acids and are more amenable to standard silica gel chromatography. The purified ester can then be hydrolyzed to the desired phosphonic acid in a final step that often requires minimal purification.[2]

Q3: What is the best way to crystallize a long-chain alkylphosphonate?

A3: Crystallization can be challenging. If direct crystallization from a single solvent fails, consider the following:

  • Mixed Solvent Systems: Dissolve the compound in a good solvent and slowly add a poor solvent until turbidity appears, then allow it to cool slowly. Common systems include acetone/water or acetonitrile/water.[1]

  • Salt Formation: Convert the phosphonic acid to a salt by reacting it with a base such as sodium hydroxide, triethylamine, or dicyclohexylamine. The resulting salt may have different solubility properties that are more favorable for crystallization.[1]

  • Low-Temperature Crystallization: Dissolving the compound in a suitable solvent like n-hexane or diethyl ether and cooling it to a low temperature (e.g., -18°C) can induce crystallization.[1]

  • Lyophilization: Freeze-drying from a solvent like tert-butanol can sometimes produce a more manageable solid powder instead of a sticky residue.[1]

Q4: Which chromatographic technique is most suitable for purifying long-chain alkylphosphonates?

A4: The choice of technique depends on the specific properties of the compound and the impurities present.

  • Reverse-Phase Chromatography (RPC): This is often a good choice as it separates based on the hydrophobicity of the alkyl chain.[11][12]

  • Ion-Exchange Chromatography (IEC): Strong anion-exchange chromatography can be effective for purifying the phosphonic acids directly, often using a salt or pH gradient for elution.[1]

  • Hydrophilic Interaction Chromatography (HILIC): This technique can be used for the separation of polar compounds like phosphonates.[13]

  • Normal-Phase Chromatography (Silica Gel): This is generally less effective for the free acids due to strong adsorption but can be very useful for purifying the less polar ester precursors.[2]

Q5: How can I assess the purity of my final long-chain alkylphosphonate product?

A5: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Coupled with detectors such as mass spectrometry (MS), ultraviolet (UV), or refractive index (RI), HPLC is a powerful tool for quantifying purity and identifying impurities.[11][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ³¹P NMR are invaluable for confirming the structure of the desired product and identifying any phosphorus-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for volatile derivatives of the phosphonic acids.

  • Elemental Analysis: This can provide confirmation of the elemental composition of the purified compound.

Quantitative Data Summary

The following tables summarize typical yields and purity levels for the synthesis and purification of some long-chain alkylphosphonates as reported in the literature.

Table 1: Synthesis and Purity of n-Octylphosphonic Acid

Synthesis StepReagentsConditionsYieldPurityReference
Esterification n-bromooctane, triethyl phosphite190°C, 5 hours90.8%99% (ester)[15]
Hydrolysis n-octylphosphonic acid ester, concentrated HCl, H₂SO₄115-118°C, 25-35 hours-Crude product[15]
Recrystallization Crude n-octylphosphonic acid--Final product[15]
Alternative Synthesis 1-bromooctane, triethyl phosphite, AlCl₃85-160°C95.1%98.2%[16]

Experimental Protocols

Protocol 1: Purification of a Long-Chain Alkylphosphonate via Recrystallization of its Triethylammonium Salt

This protocol is a general guideline and may require optimization for specific compounds.

  • Dissolution: Dissolve the crude long-chain alkylphosphonic acid in a minimal amount of a suitable organic solvent (e.g., diethyl ether, acetone).

  • Salt Formation: While stirring, slowly add triethylamine dropwise until the solution becomes slightly basic (check with pH paper).

  • Precipitation: If a precipitate forms, continue stirring for 30 minutes at room temperature, then cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Drying: Dry the salt under high vacuum.

  • Recrystallization (Optional): If further purification is needed, dissolve the salt in a minimal amount of a hot solvent in which it is sparingly soluble and allow it to cool slowly to form crystals.

Protocol 2: Purification of a Long-Chain Alkylphosphonate using Reverse-Phase Flash Chromatography

  • Column Selection: Choose a C8 or C18 reverse-phase flash chromatography column appropriate for the scale of your purification.

  • Sample Preparation: Dissolve the crude alkylphosphonate in a small amount of the mobile phase or a strong solvent like methanol.

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water, often with a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid to suppress the ionization of the phosphonic acid.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 10% acetonitrile in water).

  • Loading: Load the sample onto the column.

  • Elution: Run a linear gradient from a low to a high concentration of acetonitrile (e.g., 10% to 100%).

  • Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., TLC, HPLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Long-Chain Alkylphosphonate dissolution Dissolve in appropriate solvent synthesis->dissolution decision Purification Method? dissolution->decision recrystallization Recrystallization decision->recrystallization Insoluble/Crystalline chromatography Chromatography decision->chromatography Soluble/Oily analysis Purity and Identity Confirmation (HPLC, NMR, MS) recrystallization->analysis chromatography->analysis pure_product Pure Long-Chain Alkylphosphonate analysis->pure_product

Caption: General experimental workflow for the purification of long-chain alkylphosphonates.

troubleshooting_logic cluster_yield Low Yield Solutions cluster_sticky Sticky Product Solutions cluster_separation Separation Solutions start Purification Issues? low_yield Low Yield start->low_yield Yes sticky_product Sticky/Oily Product start->sticky_product Yes poor_separation Poor Chromatographic Separation start->poor_separation Yes optimize_extraction Optimize Extraction pH low_yield->optimize_extraction check_hydrolysis Ensure Complete Hydrolysis low_yield->check_hydrolysis form_salt Form a Salt sticky_product->form_salt try_lyophilization Try Lyophilization sticky_product->try_lyophilization change_solvent Change Recrystallization Solvent sticky_product->change_solvent purify_ester Purify Ester Precursor poor_separation->purify_ester change_column Change Chromatography Column/Method poor_separation->change_column optimize_gradient Optimize Mobile Phase Gradient poor_separation->optimize_gradient

References

Technical Support Center: Best Practices for Air- and Moisture-Sensitive Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with air- and moisture-sensitive phosphonates. This resource provides comprehensive guidance, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: My phosphonate (B1237965) compound is precipitating out of my aqueous buffer. What are the likely causes and solutions?

A1: Precipitation of phosphonates in aqueous buffers is a common issue stemming from several factors:

  • High Concentration: The concentration of your phosphonate may exceed its solubility in the specific buffer system.

  • Presence of Divalent Cations: Phosphonates are potent chelating agents for divalent and trivalent metal ions like Ca²⁺, Mg²⁺, and Fe³⁺. Contamination of your buffer with these ions can lead to the formation of insoluble metal-phosphonate complexes.[1]

  • pH Effects: The solubility of phosphonic acids and their salts is highly dependent on the pH, which affects their protonation state.

  • "Salting Out" Effect: High salt concentrations in your buffer can decrease the solubility of your phosphonate compound.[1]

Troubleshooting Steps:

  • Reduce Concentration: Attempt to prepare a more dilute solution.

  • Use a Chelating Agent: Add a small amount of EDTA to your buffer to sequester contaminating metal ions.[1]

  • Adjust pH: Experiment with altering the pH of your buffer, as a small change can sometimes significantly improve solubility.[1]

  • Temperature Control: If precipitation occurs upon cooling, try maintaining your solutions at room temperature if the experiment allows. If refrigeration is necessary, ensure all buffer components are soluble at the storage temperature.[1]

Q2: I'm concerned about the hydrolytic stability of my phosphonate ester in an aqueous solution. What factors influence its degradation?

A2: Phosphonate esters are susceptible to hydrolysis, and the rate of degradation is influenced by several factors:

  • pH: Hydrolysis can be catalyzed by both acidic and basic conditions, with degradation rates often increasing at pH extremes.[1][2]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[1]

  • Enzymatic Activity: In biological systems (e.g., cell lysates, serum), enzymes like phosphatases can contribute to the cleavage of the phosphonate ester bond.

  • Steric Hindrance: The structure of the ester group is crucial. Increased steric bulk around the phosphorus center can decrease the rate of hydrolysis.[1]

Q3: How can I monitor the stability of my phosphonate compound over time?

A3: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the parent phosphonate from its degradation products. By monitoring the decrease in the peak area of the parent compound over time, you can quantify its stability.[1]

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P-NMR provides a direct and quantitative method to observe the degradation of phosphonate compounds.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield in a Horner-Wadsworth-Emmons (HWE) Reaction.

This is a common issue that can often be traced back to reagents, reaction conditions, or substrate reactivity.

  • Possible Cause: Inefficient deprotonation of the phosphonate.

    • Solution: Ensure your base is fresh and of high quality. Consider using a stronger base like sodium hydride (NaH). For base-sensitive substrates, milder conditions such as lithium chloride (LiCl) with DBU or triethylamine (B128534) can be effective.[3]

  • Possible Cause: Poor quality or impure reagents.

    • Solution: Purify the aldehyde or ketone prior to use (e.g., by distillation or chromatography). Ensure the phosphonate ester is pure.[3]

  • Possible Cause: Sterically hindered substrates.

    • Solution: Highly hindered ketones may react slowly. Consider increasing the reaction time or temperature.

Quantitative Data on Phosphonate Ester Stability

The stability of phosphonate esters to hydrolysis is a critical parameter. While phosphonates are generally more stable to hydrolysis than analogous phosphate (B84403) esters due to the direct P-C bond, the rate is still significantly influenced by pH, temperature, and the structure of the ester.[1][4] The following table provides representative data on the hydrolysis of various phosphorus esters to illustrate these trends.

Compound ClassExample CompoundConditionsHalf-life (t₁/₂) or Rate Constant (k)Reference
Phosphonate Esters Diethyl methylphosphonateAlkalineRelative rate constant: 1 (baseline)[5]
Diisopropyl methylphosphonateAlkalineRelative rate constant: 1/1000 of methyl ester[5]
Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonatepH 7, 25 °Ck = 1.2 x 10⁻⁷ s⁻¹[6]
Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonatepH 10, 25 °Ck = 2.1 x 10⁻⁶ s⁻¹[6]
Phosphate Esters Phenyl phosphate dianion1 M KOH, 160-240 °CExtrapolated k (25 °C) ≈ 2 x 10⁻²⁰ s⁻¹
Dimethyl phosphatepH 7, 37 °Ct₁/₂ ≈ 1.3 years

Note: Direct comparison of hydrolysis rates can be challenging due to the wide variety of experimental conditions reported in the literature. The data presented here is for illustrative purposes to highlight the general stability trends.

Experimental Protocols

Protocol 1: General Handling of Air- and Moisture-Sensitive Phosphonates Using a Glovebox

A glovebox provides a controlled inert atmosphere, essential for manipulating highly sensitive compounds.

Preparation:

  • Glassware and Equipment: All glassware and equipment must be rigorously dried in an oven (typically overnight at >120 °C) and then cooled in the antechamber of the glovebox.[7][8]

  • Reagents and Solvents: Solid phosphonates should be dried under vacuum. Solvents must be anhydrous and deoxygenated, typically by passing them through a solvent purification system or by distillation from an appropriate drying agent.

  • Glovebox Atmosphere: Ensure the glovebox has a stable inert atmosphere (typically nitrogen or argon) with low levels of oxygen and moisture (ideally <1 ppm).[9]

Procedure:

  • Transferring items: Use the antechamber to introduce all necessary items into the glovebox. The antechamber should be evacuated and refilled with inert gas at least three times.[10]

  • Handling Solids: Weigh out solid phosphonates directly in the glovebox using an analytical balance.

  • Handling Liquids: Use syringes or cannulas to transfer anhydrous solvents and liquid phosphonates.

  • Running Reactions: Reactions can be set up and run entirely within the glovebox. Ensure all reaction vessels are appropriately sealed.

  • Work-up: For air-sensitive products, the initial stages of the work-up (e.g., quenching, initial extractions) can be performed inside the glovebox.

  • Removing Samples: Samples for analysis (e.g., NMR) should be prepared in the glovebox and sealed in appropriate containers (e.g., J. Young NMR tube).

Protocol 2: Synthesis of a Phosphonate Ester Using a Schlenk Line

A Schlenk line is a versatile piece of equipment for handling air- and moisture-sensitive reagents.

Setup:

  • Glassware: Assemble the reaction glassware (e.g., a two-neck round-bottom flask with a condenser and a dropping funnel) and dry it thoroughly under vacuum while heating with a heat gun. Allow the glassware to cool under a positive pressure of inert gas (argon or nitrogen).

  • Inert Atmosphere: Connect the Schlenk line to a source of dry, oxygen-free inert gas and a vacuum pump. Maintain a slight positive pressure of inert gas throughout the experiment, monitored by a bubbler.

Procedure (Example: Michaelis-Arbuzov Reaction):

  • Reagent Addition: Add the alkyl halide to the reaction flask under a counterflow of inert gas.

  • Solvent Addition: Add anhydrous solvent via cannula transfer.

  • Reactant Addition: Add the trialkyl phosphite (B83602) dropwise via a dropping funnel at the appropriate temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots for analysis (e.g., TLC, GC, NMR) using a syringe under inert atmosphere.

  • Quenching and Work-up: Cool the reaction mixture in an ice bath. Quench the reaction by the slow addition of an appropriate reagent (e.g., saturated aqueous ammonium (B1175870) chloride for removing certain metal salts).[11][12] The work-up should be performed as quickly as possible to minimize exposure to air and moisture, which could lead to hydrolysis of the phosphonate ester.

  • Purification: Purify the product using standard techniques such as column chromatography, using dry solvents and minimizing exposure to air.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage prep_glass Dry Glassware (Oven/Flame Dry) add_reagents Add Reagents (under Inert Atmosphere) prep_glass->add_reagents prep_reagents Prepare Anhydrous Reagents & Solvents prep_reagents->add_reagents prep_inert Establish Inert Atmosphere (Glovebox/Schlenk) prep_inert->add_reagents run_reaction Run Reaction (Monitor Progress) add_reagents->run_reaction quench Quench Reaction (under Inert Atmosphere if necessary) run_reaction->quench extract Aqueous Work-up (Minimize exposure) quench->extract purify Purification (e.g., Chromatography) extract->purify characterize Characterization (e.g., NMR, MS) purify->characterize store Store under Inert Atmosphere characterize->store

Caption: General experimental workflow for handling air- and moisture-sensitive phosphonates.

Troubleshooting_Tree start Low/No Product Yield q1 Was the phosphonate fully deprotonated? start->q1 sol1 Use fresh/stronger base (e.g., NaH). Consider milder conditions for sensitive substrates. q1->sol1 No q2 Are reagents pure? q1->q2 Yes a1_yes Yes a1_no No sol2 Purify aldehyde/ketone. Ensure phosphonate ester is pure. q2->sol2 No q3 Is the substrate sterically hindered? q2->q3 Yes a2_yes Yes a2_no No q4 Did the product decompose during work-up? q3->q4 Yes end_node Consult further literature or technical support. q3->end_node No a3_yes Yes a3_no No sol3 Increase reaction time/temperature. sol4 Minimize exposure to air/water. Use anhydrous solvents for extraction. Check pH of aqueous layers. q4->sol4 Yes q4->end_node No a4_yes Yes a4_no No

Caption: Troubleshooting decision tree for low yield in phosphonate reactions.

References

Validation & Comparative

Confirming the Structure of Diethyl 8-bromooctylphosphonate Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of small molecules to biomolecules is a cornerstone of modern drug development and chemical biology. Diethyl 8-bromooctylphosphonate is a versatile reagent for introducing a phosphonate (B1237965) moiety onto nucleophile-containing molecules, such as proteins, peptides, or small molecule drugs. The resulting phosphonate conjugates often exhibit altered biological activity, improved pharmacokinetic properties, or can be used as probes for studying biological systems. However, unambiguous confirmation of the conjugate's structure is a critical step that requires a multi-faceted analytical approach.

This guide provides a comparative overview of the most effective analytical techniques for confirming the structure of this compound conjugates. For the purpose of illustration, we will consider the hypothetical conjugation of this compound with the amino acid glycine (B1666218) to form a phosphonate-amino acid conjugate. The principles and techniques described herein are broadly applicable to a wide range of other conjugates.

Hypothetical Conjugation Reaction

The proposed reaction involves the nucleophilic substitution of the bromide in this compound by the amino group of glycine.

Diagram of the hypothetical reaction:

G cluster_0 Reactants cluster_1 Product Reactant_1 This compound Product Diethyl 8-(glycinyl)octylphosphonate Reactant_1->Product + Reactant_2 Glycine Reactant_2->Product

Caption: Reaction scheme for the conjugation of this compound with glycine.

Comparative Analysis of Analytical Techniques

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural confirmation of the resulting conjugate. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Data Presentation: Summary of Expected Analytical Data

The following table summarizes the expected key data points from each analytical technique for the hypothetical Diethyl 8-(glycinyl)octylphosphonate conjugate.

Analytical TechniqueParameterExpected Result for Diethyl 8-(glycinyl)octylphosphonateInformation Provided
¹H NMR Chemical Shift (δ)~3.4 ppm (t, 2H, -CH₂-N)Confirmation of covalent bond formation at the 8-position of the octyl chain.
~4.1 ppm (q, 4H, -O-CH₂-CH₃)Presence of the diethyl phosphonate ethyl groups.
~1.3-1.8 ppm (m, 12H, alkyl chain)Integrity of the octyl chain.
³¹P NMR Chemical Shift (δ)~30-32 ppmConfirmation of the phosphonate group.
¹³C NMR Chemical Shift (δ)~50 ppm (-CH₂-N)Confirmation of the C-N bond.
~25-35 ppm (multiple peaks)Carbon skeleton of the octyl chain.
Mass Spectrometry (ESI-MS) [M+H]⁺m/z = 352.2Molecular weight confirmation of the conjugate.
FragmentationLoss of ethoxy groups (-45 Da), cleavage of the alkyl chain.Structural information and confirmation of the phosphonate moiety.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)~1250 cm⁻¹ (P=O stretch)Presence of the phosphonate group.
~1050 cm⁻¹ (P-O-C stretch)Presence of the phosphonate ester.
~3300 cm⁻¹ (N-H stretch)Presence of the secondary amine.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • Reference the spectrum to the residual solvent peak.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Typical parameters: 128-256 scans, relaxation delay of 2-5 seconds, spectral width of 200 ppm.

    • Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 250 ppm.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (¹H-¹H Correlation Spectroscopy) to establish proton-proton couplings within the octyl chain and between the chain and the glycine moiety.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to confirm long-range correlations, such as between the protons on the carbon adjacent to the nitrogen and the glycine carbonyl carbon.

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Dilute the stock solution to 1-10 µg/mL with the same solvent, and add 0.1% formic acid to promote ionization.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.

  • Full Scan MS Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in positive ion mode over a mass range of m/z 100-1000.

    • Observe the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS) Acquisition:

    • Select the [M+H]⁺ ion for collision-induced dissociation (CID).

    • Vary the collision energy to obtain a comprehensive fragmentation pattern.

    • Analyze the fragment ions to confirm the presence of the diethyl phosphonate group and the glycine moiety.

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation:

    • Neat Liquid: If the conjugate is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure KBr.

    • Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

    • Identify the characteristic vibrational frequencies for the P=O, P-O-C, and N-H bonds.

Mandatory Visualizations

Experimental Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a this compound conjugate.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Data Interpretation & Confirmation Synthesis Conjugation Reaction Purification Purification (e.g., HPLC) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR MW_Confirm Molecular Weight Confirmation (from MS) MS->MW_Confirm Struct_Elucidate Structural Elucidation (from NMR) NMR->Struct_Elucidate Func_Group_ID Functional Group ID (from IR) IR->Func_Group_ID Final_Confirmation Final Structure Confirmation MW_Confirm->Final_Confirmation Struct_Elucidate->Final_Confirmation Func_Group_ID->Final_Confirmation

Caption: Workflow for the synthesis and structural confirmation of phosphonate conjugates.

Signaling Pathway Analogy: The Logic of Multi-Method Validation

G cluster_0 Initial Hypothesis cluster_1 Parallel Validation Pathways cluster_2 Convergent Conclusion Hypothesis Proposed Conjugate Structure MS_Pathway Mass Spectrometry Hypothesis->MS_Pathway Provides Molecular Weight NMR_Pathway NMR Spectroscopy Hypothesis->NMR_Pathway Provides Connectivity IR_Pathway IR Spectroscopy Hypothesis->IR_Pathway Provides Functional Groups Conclusion Confirmed Structure MS_Pathway->Conclusion NMR_Pathway->Conclusion IR_Pathway->Conclusion

Caption: Analogy of multi-method validation to a signaling pathway.

By employing a combination of these powerful analytical techniques, researchers can confidently confirm the structure of this compound conjugates, ensuring the integrity of their subsequent biological and pharmacological studies.

A Comparative Guide to Diethyl 8-bromooctylphosphonate and PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) plays a pivotal role in determining its overall efficacy. The choice of linker dictates crucial properties such as cell permeability, solubility, and the stability of the ternary complex, ultimately influencing the potency and pharmacokinetic profile of the degrader. This guide provides an objective comparison of two common linker classes: alkyl phosphonates, exemplified by Diethyl 8-bromooctylphosphonate, and the widely utilized polyethylene (B3416737) glycol (PEG) linkers.

The PROTAC Signaling Pathway and Linker Function

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the proteasome. The linker is not merely a passive spacer but an active modulator of this process.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: The PROTAC-mediated protein degradation pathway.

Comparative Analysis: this compound vs. PEG Linkers

The fundamental difference between an alkyl phosphonate (B1237965) linker and a PEG linker lies in their chemical composition and resulting physicochemical properties. The octyl chain of this compound imparts a hydrophobic and lipophilic character, while the repeating ethylene (B1197577) glycol units of PEG linkers confer hydrophilicity.

FeatureThis compound (Alkyl Phosphonate)PEG Linkers
Composition Hydrocarbon chain with a phosphonate groupRepeating ethylene glycol units
Hydrophilicity LowHigh[1]
Solubility Generally lower in aqueous mediaGenerally higher in aqueous media[2]
Cell Permeability Potentially enhanced due to increased lipophilicity[]Can be lower, but the flexible nature may aid in adopting conformations that shield polar surfaces[4]
Metabolic Stability Alkyl chains are generally stable, with potential for oxidation at terminal positions[]Can be susceptible to ether peroxidation[]
Synthetic Accessibility Readily synthesized through established organic chemistry methodsCommercially available in various lengths and functionalizations, facilitating modular synthesis[5]

Quantitative Performance Comparison (Illustrative Data)

The following tables summarize representative experimental data from the literature for PROTACs containing alkyl or PEG linkers. It is crucial to note that this data is not a direct comparison of this compound but serves to illustrate the general performance trends of each linker class.

Table 1: Degradation Efficiency

Linker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Alkyl/Ether (21 atoms)TBK1Not Specified396[5]
Alkyl (9 atoms)CRBNHEK293TConcentration-dependent decreaseNot Specified[5]
PEG (3 units)CRBNHEK293TWeak degradationNot Specified[5]
PEG (≥ 4 units)BTKRamos1-40Not Specified[5]

Table 2: Physicochemical and Permeability Properties

Linker TypePROTACcLogPTPSA (Ų)Permeability (Papp, 10⁻⁶ cm/s)Reference
AlkylPROTAC with alkyl linkerHigherLowerGenerally higher at matched lipophilicity[]
PEGPROTAC with PEG linkerLowerHigherCan be lower, but conformation-dependent[4][6]
AlkylVHL-based PROTAC7.6Not Specified0.002[7]
PEG (1 unit)VHL-based PROTACNot SpecifiedNot Specified0.005[7]
PEG (2 units)VHL-based PROTACNot SpecifiedNot Specified0.6[7]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC linkers. Below are protocols for key experiments.

Synthesis of a PROTAC Incorporating an Alkyl Bromide Linker (General Protocol)

This protocol outlines a general strategy for incorporating an alkyl bromide linker, such as this compound, into a PROTAC. The specific reaction conditions may require optimization based on the warhead and E3 ligase ligand.

PROTAC_Synthesis_Workflow Start Start Materials: - Warhead with nucleophile (e.g., -OH, -NH2) - this compound - E3 Ligase Ligand with nucleophile Step1 Step 1: Couple Warhead to Linker React warhead with this compound (e.g., Williamson ether synthesis or nucleophilic substitution) Start->Step1 Intermediate Intermediate: Warhead-linker conjugate Step1->Intermediate Step2 Step 2: Deprotect Phosphonate (if necessary) Hydrolyze diethyl phosphonate to phosphonic acid Intermediate->Step2 Step3 Step 3: Couple to E3 Ligase Ligand Amide coupling of phosphonic acid with amine on E3 ligase ligand Step2->Step3 Final_PROTAC Final PROTAC Product Step3->Final_PROTAC Purification Purification and Characterization (HPLC, NMR, MS) Final_PROTAC->Purification Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment - Seed cells - Treat with PROTAC at various concentrations Lysis 2. Cell Lysis - Harvest cells - Lyse to extract proteins Cell_Culture->Lysis Quantification 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE - Separate proteins by size Quantification->SDS_PAGE Transfer 5. Protein Transfer - Transfer proteins to a membrane (PVDF or nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking - Block non-specific binding sites Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation - Incubate with antibody against the target protein Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Detection - Add chemiluminescent substrate Secondary_Ab->Detection Imaging 10. Imaging and Analysis - Capture signal - Quantify band intensity Detection->Imaging

References

A Comparative Guide to Linker Chemistries in PROTAC Synthesis: Moving Beyond Diethyl 8-bromooctylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy of these heterobifunctional molecules. While traditional alkyl phosphonates like Diethyl 8-bromooctylphosphonate have been utilized, a diverse array of alternative linker chemistries now offers significant advantages in terms of synthetic flexibility, efficiency, and the fine-tuning of PROTAC properties. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies.

The choice of linker chemistry is a critical determinant of a PROTAC's biological activity. The linker's length, rigidity, and chemical composition directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An ideal linker facilitates optimal spatial orientation of the target protein and the E3 ligase to ensure efficient ubiquitination and subsequent degradation by the proteasome.[1][2]

This guide explores the most common and effective alternatives to traditional alkyl phosphonate (B1237965) linkers, including Polyethylene Glycol (PEG) linkers, those installed via "click chemistry," and rigid linkers designed to enhance conformational stability.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). Lower DC50 values and higher Dmax values are indicative of a more potent and efficacious PROTAC.

The following tables summarize experimental data from various studies, comparing the performance of different linker types.

Table 1: Impact of Linker Type and Length on Protein Degradation

Target ProteinLinker TypeLinker Composition/LengthDC50Dmax (%)Reference
BRD4PEG1-2 PEG units>5 µM-[3]
BRD4PEG0, 4-5 PEG units<0.5 µM-[3]
CRBNAlkyl Chain9 atomsConcentration-dependent degradation-[3]
CRBNPEG3 PEG unitsWeak degradation-[3]
TBK1Alkyl/Ether< 12 atomsNo degradation-[3]
TBK1Alkyl/Ether12-29 atomsSubmicromolar-[3]
TBK1Alkyl/Ether21 atoms3 nM96[3]
ERαPEG12 atomsEffective degradation-[4]
ERαPEG16 atomsMore potent degradation-[4]

Table 2: Head-to-Head Comparison of Amide vs. Click Chemistry Linkers for BRD4 Degradation

PROTACLinker TypeE3 Ligase LigandCell LineDC50Dmax (%)Reference
A Representative Amide-Linked PROTACAmideThalidomide22Rv115 nM>95%[5]
dBET1Click Chemistry (Triazole)ThalidomideMV4;118.9 nM>98%[5]

Signaling Pathways and Experimental Workflows

The fundamental mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

The synthesis of PROTACs can be approached through various workflows. The choice of synthetic strategy often depends on the desired linker and the scale of the synthesis (e.g., single molecule vs. library synthesis).

Synthesis_Workflows cluster_traditional Traditional Alkyl/PEG Linker Synthesis cluster_click Click Chemistry Synthesis Start_T E3 Ligase Ligand + POI Ligand Step1_T Multi-step Linker Synthesis (e.g., using this compound) Start_T->Step1_T Step2_T Sequential Conjugation Reactions (e.g., Amide Coupling, SNAr) Step1_T->Step2_T Step3_T Purification (Chromatography) Step2_T->Step3_T End_T Final PROTAC Step3_T->End_T Start_C Azide-functionalized Ligand + Alkyne-functionalized Ligand Step1_C Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start_C->Step1_C Step2_C Simplified Purification Step1_C->Step2_C End_C Final PROTAC Step2_C->End_C

Caption: A comparison of synthetic workflows for traditional and click chemistry linkers.

Experimental Protocols

Synthesis of PEG-based Linkers and PROTAC Assembly

Polyethylene glycol (PEG) linkers are a popular choice due to their ability to improve the solubility and cell permeability of PROTACs.[6] The synthesis of PEG-based PROTACs typically involves the use of bifunctional PEG linkers that can be sequentially coupled to the E3 ligase ligand and the target protein binder.

General Protocol for PROTAC Synthesis using a PEG Linker with Amide Coupling:

  • Synthesis of Functionalized PEG Linker:

    • Start with a commercially available PEG diol of the desired length.

    • Monoprotect one hydroxyl group (e.g., with a tert-butyldimethylsilyl (TBDMS) group).

    • Activate the remaining hydroxyl group (e.g., by converting it to a mesylate or tosylate).

    • Displace the leaving group with a nucleophile containing the second functional group (e.g., sodium azide (B81097) to introduce an azide, or potassium phthalimide (B116566) followed by hydrazinolysis to introduce a primary amine).

    • Deprotect the first hydroxyl group.

    • Oxidize the hydroxyl group to a carboxylic acid (e.g., using Jones oxidation or TEMPO-mediated oxidation).

    • The resulting bifunctional PEG linker will have a carboxylic acid at one end and another functional group (e.g., amine or azide) at the other.

  • Conjugation to E3 Ligase Ligand:

    • Activate the carboxylic acid of the PEG linker using a coupling reagent such as HATU or HOBt/EDC.

    • React the activated linker with an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) or a VHL ligand derivative).

    • Purify the resulting ligand-linker conjugate by chromatography.

  • Conjugation to Target Protein Binder:

    • If the other end of the linker is an amine, it can be coupled to a carboxylic acid-functionalized target protein binder using standard amide coupling conditions as described above.

    • If the other end is an azide, it can be reduced to an amine (e.g., using Staudinger reduction) before amide coupling.

    • Purify the final PROTAC molecule using preparative HPLC.

PROTAC Synthesis via CuAAC Click Chemistry

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and modular approach to PROTAC synthesis.[7][8][][] This method involves the reaction of an azide-functionalized component with an alkyne-functionalized component to form a stable triazole linker.

General Protocol for PROTAC Synthesis via CuAAC:

  • Preparation of Azide- and Alkyne-Functionalized Precursors:

    • Synthesize the target protein binder functionalized with a terminal alkyne. This can often be achieved by reacting a suitable precursor of the binder with propargyl bromide or a similar alkynylating agent.

    • Synthesize the E3 ligase ligand functionalized with an azide group. This can be accomplished by reacting an appropriate precursor of the ligand with an azide-containing reagent, such as azido-PEG-amine, followed by amide coupling.

  • CuAAC Reaction:

    • Dissolve the alkyne-functionalized target protein binder and the azide-functionalized E3 ligase ligand in a suitable solvent (e.g., a mixture of t-BuOH and water or DMF).

    • Add a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO4·5H2O) and a reducing agent (e.g., sodium ascorbate).

    • A copper-coordinating ligand, such as TBTA or BTTAA, is often added to stabilize the copper(I) catalyst and improve reaction efficiency.

    • Stir the reaction mixture at room temperature until completion, which can be monitored by TLC or LC-MS.

  • Purification:

    • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by flash column chromatography or preparative HPLC to yield the final PROTAC.

A "direct-to-biology" approach has also been developed, where small-scale click chemistry reactions are performed in microplates, and the crude reaction mixtures are directly used for biological screening, significantly accelerating the discovery of active PROTACs.[11][12]

Synthesis of PROTACs with Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or piperidine, can pre-organize the PROTAC into a bioactive conformation, potentially leading to increased potency.[2][13]

General Synthetic Strategy:

The synthesis of PROTACs with rigid linkers typically involves multi-step organic synthesis to construct the desired linker scaffold. For example, a piperazine-based linker can be synthesized and then functionalized with appropriate reactive groups at its two nitrogen atoms to allow for sequential conjugation to the target protein binder and the E3 ligase ligand, often through amide bond formation or reductive amination.[14]

Conclusion

The field of PROTAC development has moved beyond a reliance on simple alkyl phosphonate linkers. The alternatives presented in this guide—PEG linkers, click chemistry, and rigid linkers—offer a versatile toolkit for researchers to optimize the properties and performance of their PROTACs. The choice of linker chemistry will depend on the specific target, the E3 ligase being recruited, and the desired physicochemical properties of the final molecule. A systematic approach to linker design, involving the synthesis and evaluation of a diverse set of linkers, is crucial for the development of potent and selective protein degraders. The experimental protocols and comparative data provided herein serve as a valuable resource for navigating the expanding landscape of PROTAC linker technologies.

References

The Crucial Balancing Act: A Comparative Guide to PROTAC Linker Length in Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of potent and effective Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge. Among the critical determinants of a PROTAC's success is the length of the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides an objective comparison of how different linker lengths impact the biological performance of PROTACs, supported by experimental data and detailed protocols for key evaluation assays.

The linker in a PROTAC is not a mere spacer; it plays a pivotal role in the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation by the proteasome.[2] Conversely, a linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while an excessively long linker can lead to an unstable and unproductive complex.[2][3] Therefore, the systematic evaluation of varying linker lengths is a critical step in the optimization of any PROTAC candidate.

Data Presentation: The Impact of Linker Length on PROTAC Performance

The efficacy of a PROTAC is primarily quantified by its degradation efficiency, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies evaluating PROTACs with different linker lengths against specific protein targets.

Table 1: Evaluation of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths

PROTAC CompoundLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)Reference
PROTAC 19MCF7>1000<20[4]
PROTAC 212MCF7~100~60[4]
PROTAC 3 16 MCF7 ~10 >80 [4]
PROTAC 419MCF7~100~50[4]
PROTAC 521MCF7>1000<30[4]

This data highlights that for ERα degradation, a 16-atom linker was optimal, with both shorter and longer linkers resulting in reduced degradation efficacy.[4][5]

Table 2: Evaluation of Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs with Varying Linker Lengths

PROTAC CompoundLinker TypeLinker Length (PEG units)Cell LineDC50 (nM)Dmax (%)Reference
dBET1PEG4MV4;118>95[6]
Analog 1PEG2H661>5000Not specified[6]
Analog 2PEG1H661>5000Not specified[6]
Analog 3PEG0H661<500Not specified[6]
QCA570Ethynyl-Alkyl-MOLM13<1 (pM range)>95[6]

This table showcases that for BRD4, both very short and longer PEG linkers can be effective, while intermediate lengths may be detrimental.[6] It also demonstrates that linker composition (e.g., rigid ethynyl (B1212043) groups) can significantly enhance potency.

Mandatory Visualizations

Here are the diagrams for all described signaling pathways, experimental workflows, and logical relationships.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_assays Biological Evaluation start Start: Synthesize PROTACs with varying linker lengths cell_culture Cell Culture (Target protein expressing cell line) start->cell_culture treatment Treat cells with different PROTAC concentrations cell_culture->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation western_blot Western Blot (Protein Degradation - DC50, Dmax) incubation->western_blot viability_assay Cell Viability Assay (e.g., MTS) (Cytotoxicity - IC50) incubation->viability_assay target_engagement Target Engagement Assay (e.g., NanoBRET) (Binding Affinity) incubation->target_engagement data_analysis Data Analysis and Comparison western_blot->data_analysis viability_assay->data_analysis target_engagement->data_analysis conclusion Identify Optimal Linker Length data_analysis->conclusion

Experimental workflow for evaluating PROTACs.

Linker_Length_Efficacy start_node end_node start_node->end_node y_axis PROTAC Efficacy (Degradation) start_node->y_axis x_axis Linker Length start_node->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 short_linker Too Short (Steric Hindrance) optimal_linker Optimal Length (Productive Complex) long_linker Too Long (Unstable Complex)

The logical relationship between linker length and PROTAC efficacy.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[7]

Materials:

  • Cell line expressing the target protein

  • PROTAC compounds of varying linker lengths

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[1]

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations for each PROTAC compound (e.g., 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-only control.[7]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.[7]

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[7]

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.[7]

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Repeat the washing steps.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

MTS Cell Viability Assay

This colorimetric assay is used to assess the cytotoxicity of the PROTAC compounds.[8]

Materials:

  • Cells seeded in a 96-well plate

  • PROTAC compounds

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat the cells with a serial dilution of each PROTAC compound for the same duration as the degradation experiment (e.g., 48 or 72 hours).[3]

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.[8]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[3][8]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the data to determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).[3]

NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of the PROTAC to its target protein, providing insights into target engagement and cell permeability.[9]

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A PROTAC that engages the target in live cells will compete with the tracer, leading to a decrease in the BRET signal.[10]

General Procedure:

  • Cell Preparation:

    • Use a cell line stably expressing the NanoLuc®-tagged target protein.

  • Assay Setup:

    • Plate the cells in a 96-well plate.

    • Add the fluorescent tracer to the cells.

    • Add serial dilutions of the PROTAC compounds.

  • Signal Detection:

    • Add the NanoBGlo® substrate.

    • Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.

  • Data Analysis:

    • Calculate the BRET ratio.

    • A dose-dependent decrease in the BRET signal indicates target engagement by the PROTAC. The data can be used to determine the intracellular affinity (IC50) of the PROTAC for its target.[9][10]

Conclusion

The biological evaluation of PROTACs with different linker lengths is a critical and empirical process in the development of effective protein degraders. The data clearly demonstrates that there is often a "sweet spot" for linker length, where degradation is most efficient. A comprehensive evaluation using a combination of assays, including western blotting for degradation, cell viability assays for cytotoxicity, and target engagement assays, is essential for a thorough understanding of a PROTAC's performance. The detailed protocols and visualizations provided in this guide offer a framework for researchers to systematically optimize the linker design and accelerate the development of novel and potent PROTAC-based therapeutics.

References

Navigating the Maze of PROTAC-Mediated Target Degradation: A Comparative Guide to Validation

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in the development of Proteolysis Targeting Chimeras (PROTACs) is the rigorous validation of target protein degradation. While various methods exist, this guide provides a comparative overview of established orthogonal techniques. Notably, a comprehensive search of scientific literature and chemical databases did not yield any current applications of Diethyl 8-bromooctylphosphonate for the validation of PROTAC-mediated target degradation.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of widely-used validation methods, complete with experimental data and protocols, to ensure robust and reliable assessment of PROTAC efficacy.

The PROTAC Mechanism: A Ternary Complex Orchestrates Degradation

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). This is achieved through the formation of a ternary complex between the PROTAC, the target protein, and an E3 ubiquitin ligase. This proximity facilitates the tagging of the POI with ubiquitin, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Orthogonal Validation Methods: A Multi-pronged Approach for Reliable Results

Relying on a single method for validating PROTAC activity can be misleading. Therefore, a combination of orthogonal techniques is highly recommended to confirm on-target degradation and assess potential off-target effects. The following sections compare the most common and robust methods.

Quantitative Data Comparison

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

The table below presents a hypothetical comparison of these parameters for a well-characterized PROTAC, such as one targeting BRD4, as measured by different validation techniques.

MethodTypical DC50 Range (nM)Typical Dmax Range (%)ThroughputQuantitative Nature
Western Blot 1 - 10080 - 95LowSemi-quantitative
Mass Spectrometry (Proteomics) 1 - 100> 90MediumHighly quantitative
Flow Cytometry 5 - 15075 - 90HighQuantitative
Immunofluorescence Microscopy N/AN/ALowQualitative/Semi-quantitative
HiBiT/NanoBRET 0.1 - 50> 95HighHighly quantitative

Experimental Protocols and Method Comparison

A generalized workflow for validating PROTAC-mediated target degradation is illustrated below.

Experimental_Workflow cluster_workflow PROTAC Validation Workflow start Cell Culture and Treatment lysis Cell Lysis start->lysis protein_quant Protein Quantification lysis->protein_quant analysis Analysis by Orthogonal Methods protein_quant->analysis wb Western Blot analysis->wb ms Mass Spectrometry analysis->ms flow Flow Cytometry analysis->flow if_mic Immunofluorescence analysis->if_mic data_analysis Data Analysis (DC50, Dmax) wb->data_analysis ms->data_analysis flow->data_analysis if_mic->data_analysis

Stability Showdown: A Comparative Guide to PROTAC Linkers for In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic potential. This guide provides a comparative analysis of the in vitro and in vivo stability of PROTACs, with a focus on those containing alkyl-based linkers, as a proxy for Diethyl 8-bromooctylphosphonate-containing PROTACs, for which specific public data is not currently available. We will compare these with other common linker classes, namely polyethylene (B3416737) glycol (PEG) and rigid linkers, supported by experimental data to inform rational PROTAC design.

The linker element of a PROTAC, while seemingly a simple connector, plays a pivotal role in its overall stability, efficacy, and pharmacokinetic properties.[1] Its composition, length, and rigidity can significantly influence the formation and stability of the ternary complex (comprising the target protein, PROTAC, and E3 ligase), ultimately impacting the efficiency of target protein degradation.[2][3] This guide will delve into the stability profiles of different linker types, providing quantitative data and detailed experimental protocols to aid in the selection and design of robust PROTAC molecules.

Comparative Stability of PROTAC Linkers

The choice of linker can dramatically impact a PROTAC's metabolic fate. While specific data for this compound-containing PROTACs is not publicly available, we can draw comparisons from studies on PROTACs with structurally related alkyl linkers.

Table 1: In Vitro Metabolic Stability of PROTACs with Different Linker Types in Human Liver Microsomes (HLM)

Linker TypeRepresentative PROTACTarget ProteinE3 Ligase LigandHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Alkyl dBet1 (4-methylene unit linker)BETThalidomide135Low[2]
Alkyl dBet6 (8-methylene unit linker)BETThalidomide18.2High[2]
PEG PROTAC with 16-atom PEG linkerERαVHLData not explicitly provided, but showed superior degradation to shorter/longer linkersData not explicitly provided, but showed superior degradation to shorter/longer linkers[3]
Rigid ARV-110 (piperidine/piperazine-containing)Androgen ReceptorCereblonSignificantly improved metabolic stability compared to flexible linker counterpartsSignificantly improved metabolic stability compared to flexible linker counterparts[]

Key Observations:

  • Alkyl Linker Length: As demonstrated by the comparison between dBet1 and dBet6, increasing the length of a simple alkyl linker can significantly decrease metabolic stability, making it more susceptible to enzymatic degradation.[2]

  • PEG Linkers: While offering advantages in solubility and permeability, PEG linkers can also be metabolically labile.[5] The optimal length is crucial for efficacy, as both excessively short and long linkers can hinder the formation of a stable ternary complex.[3]

  • Rigid Linkers: Incorporating cyclic structures like piperazine (B1678402) or piperidine (B6355638) into the linker can enhance metabolic stability by reducing conformational flexibility and shielding potential metabolic "soft spots".[]

Experimental Protocols for Stability Assessment

Accurate evaluation of PROTAC stability is paramount for predicting in vivo performance. Below are detailed protocols for key in vitro and in vivo stability assays.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay determines the rate of metabolic degradation of a PROTAC by liver enzymes.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (compound with known metabolic instability, e.g., Verapamil)

  • Negative control (compound with known metabolic stability, e.g., Warfarin)

  • Acetonitrile (B52724) with internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer, ensuring the final organic solvent concentration is low (<1%) to avoid enzyme inhibition. Thaw the HLM on ice.

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a PROTAC in an animal model.

Materials:

  • Test PROTAC compound

  • Dosing vehicle

  • Animal model (e.g., mice, rats)

  • Blood collection supplies

  • LC-MS/MS system

Procedure:

  • Dosing: Administer the PROTAC to the animals via the desired route (e.g., oral, intravenous).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the processes involved in PROTAC stability and evaluation, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability cluster_decision Decision Making HLM_Assay Human Liver Microsome Assay Data_Analysis_vitro LC-MS/MS Analysis (t½, CLint) HLM_Assay->Data_Analysis_vitro Optimization Lead Optimization Data_Analysis_vitro->Optimization Animal_Dosing Animal Dosing Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis (Cmax, AUC, t½) Blood_Sampling->Plasma_Analysis Plasma_Analysis->Optimization

Caption: Experimental workflow for assessing PROTAC stability.

Linker_Properties_Relationship Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition (Alkyl, PEG, Rigid) Linker_Properties->Composition Flexibility Flexibility Linker_Properties->Flexibility Solubility Solubility Length->Solubility Permeability Permeability Length->Permeability Metabolic_Stability Metabolic Stability Length->Metabolic_Stability Composition->Solubility Composition->Permeability Composition->Metabolic_Stability Flexibility->Solubility Flexibility->Permeability Flexibility->Metabolic_Stability In_Vivo_Efficacy In Vivo Efficacy Solubility->In_Vivo_Efficacy Permeability->In_Vivo_Efficacy Metabolic_Stability->In_Vivo_Efficacy

Caption: Logical relationship of linker properties influencing in vivo efficacy.

References

Synthetic Accessibility of Di-ethyl 8-bromooctylphosphonate: A Comparative Guide for Linker Selection in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The judicious selection of a linker molecule is a critical step in the design of various therapeutic conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's chemical nature, length, and flexibility profoundly influence the conjugate's stability, solubility, pharmacokinetic properties, and ultimately, its therapeutic efficacy. This guide provides a comparative analysis of the synthetic accessibility of Diethyl 8-bromooctylphosphonate, a versatile alkylphosphonate linker, against other commonly employed linker classes, namely polyethylene (B3416737) glycol (PEG) and cleavable dipeptide linkers.

Executive Summary

The synthesis of linkers is a pivotal consideration in the early stages of drug development, impacting timelines and cost. This guide demonstrates that while each linker class presents distinct advantages, this compound offers a balance of straightforward synthesis, high purity, and desirable physicochemical properties. Its synthesis is characterized by a high-yielding, two-step process from a commercially available precursor. In contrast, while PEG linkers offer excellent hydrophilicity, their synthesis can involve multiple steps and challenging purification. Cleavable linkers, such as those based on the Val-Cit dipeptide, provide a targeted drug release mechanism but often require complex, multi-step syntheses with careful control of stereochemistry.

Comparative Analysis of Linker Synthesis

The following table summarizes the key synthetic parameters for this compound and two representative linkers from other classes.

Linker TypeRepresentative LinkerKey Synthetic StepsTypical Overall YieldPurityKey Advantages & Disadvantages
Alkylphosphonate This compound 1. Synthesis of 8-bromooctan-1-ol (or precursor). 2. Michaelis-Arbuzov reaction.Good to ExcellentHighAdvantages: Straightforward synthesis, high stability, well-defined length. Disadvantages: More hydrophobic compared to PEG linkers.
Polyethylene Glycol (PEG) Azido-PEG4-NHS Ester1. Mesylation of tetraethylene glycol. 2. Azidation. 3. Activation with N-hydroxysuccinimide.ModerateGood to HighAdvantages: High hydrophilicity, biocompatible. Disadvantages: Polydispersity in longer chains, potentially multi-step synthesis.
Cleavable Dipeptide Val-Cit-PABC1. Peptide coupling. 2. Introduction of self-immolative spacer. 3. Functional group installation for conjugation.ModerateHighAdvantages: Enables targeted drug release. Disadvantages: Complex, multi-step synthesis, potential for racemization.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1,8-octanediol (B150283).

Step 1: Synthesis of 8-bromooctan-1-ol

A solution of 1,8-octanediol in an appropriate solvent is treated with a brominating agent, such as hydrobromic acid, at elevated temperatures. The reaction is monitored by thin-layer chromatography (TLC) until completion. The crude product is then purified by column chromatography to yield 8-bromooctan-1-ol.

Step 2: Michaelis-Arbuzov Reaction

8-bromooctan-1-ol is reacted with triethyl phosphite (B83602) in a neat mixture at high temperature (typically 120-160°C).[2] The reaction proceeds via an SN2 mechanism to form the corresponding phosphonium (B103445) salt, which then rearranges to the thermodynamically stable phosphonate (B1237965) ester.[3] The progress of the reaction can be monitored by ³¹P NMR spectroscopy. The resulting this compound is purified by vacuum distillation or column chromatography.

DOT Script for Synthesis of this compound

cluster_0 Step 1: Bromination cluster_1 Step 2: Michaelis-Arbuzov Reaction 1_8_octanediol 1,8-Octanediol 8_bromooctanol 8-bromooctan-1-ol 1_8_octanediol->8_bromooctanol Heat brominating_agent HBr diethyl_bromooctylphosphonate This compound 8_bromooctanol->diethyl_bromooctylphosphonate Heat (120-160°C) triethyl_phosphite Triethyl phosphite

Caption: Synthetic pathway for this compound.

Synthesis of Azido-PEG4-NHS Ester

This protocol outlines a three-step synthesis of a heterobifunctional PEG4 linker.

Step 1: Monomesylation of Tetraethylene Glycol

Tetraethylene glycol is reacted with one equivalent of methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (B109758) at 0°C to room temperature. The reaction yields the monomesylated PEG derivative.

Step 2: Azidation

The mesylated PEG is then reacted with sodium azide (B81097) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperature to introduce the azide functionality via nucleophilic substitution.

Step 3: NHS Ester Formation

The terminal hydroxyl group of the azido-PEG is reacted with a carboxylating agent followed by activation with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the final Azido-PEG4-NHS ester.

DOT Script for Synthesis of Azido-PEG4-NHS Ester

tetraethylene_glycol Tetraethylene glycol mesylated_peg Monomesylated PEG4 tetraethylene_glycol->mesylated_peg Step 1 mesyl_chloride MsCl, Et3N azido_peg_oh Azido-PEG4-OH mesylated_peg->azido_peg_oh Step 2 sodium_azide NaN3, DMF azido_peg_nhs Azido-PEG4-NHS Ester azido_peg_oh->azido_peg_nhs Step 3 nhs_activation Carboxylation, then NHS, DCC fmoc_val Fmoc-Valine fmoc_val_cit Fmoc-Val-Cit fmoc_val->fmoc_val_cit citrulline Citrulline citrulline->fmoc_val_cit coupling_reagent HATU, DIPEA fmoc_val_cit_pabc Fmoc-Val-Cit-PABC-OH fmoc_val_cit->fmoc_val_cit_pabc pabc_oh p-Aminobenzyl alcohol pabc_oh->fmoc_val_cit_pabc coupling_reagent2 Coupling Agent activated_linker Activated Val-Cit-PABC Linker fmoc_val_cit_pabc->activated_linker activation Activation (e.g., p-nitrophenyl chloroformate)

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Diethyl 8-bromooctylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, ensuring safety is paramount, especially when handling specialized chemical compounds like Diethyl 8-bromooctylphosphonate. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals in maintaining a secure laboratory environment.

Immediate Safety and Handling Protocol

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][4][5]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the work area.[6]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[7] Double gloving may be appropriate for added protection. Contaminated gloves should be disposed of immediately after use.
Eye and Face Protection Safety goggles and face shieldWear tightly fitting safety goggles to protect against splashes.[8] A face shield should be worn in conjunction with goggles, especially when transferring or handling larger quantities, to protect the entire face.[4]
Body Protection Laboratory coatA flame-resistant lab coat, fully buttoned, is essential to protect against spills and splashes.
Respiratory Protection Respirator (if necessary)A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if there is a risk of generating aerosols or if work is conducted outside of a fume hood.[9]

Operational Plan: From Preparation to Disposal

A systematic workflow is critical for minimizing risk. The following step-by-step plan outlines the safe handling of this compound throughout the experimental process.

1. Preparation:

  • Before starting any work, ensure you have read and understood the safety procedures.

  • Assemble all necessary equipment and reagents within the chemical fume hood.

  • Don the appropriate PPE as outlined in the table above.

2. Handling and Use:

  • Conduct all transfers and manipulations of the compound within the fume hood.

  • Use compatible equipment, such as glass or other resistant materials.

  • Avoid direct contact with the skin and eyes.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][5]

  • Keep containers tightly closed when not in use to prevent the release of vapors.[1]

3. Spill Management:

  • In the event of a small spill within the fume hood, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[10]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Disposal:

  • All waste containing this compound, including contaminated consumables and absorbent materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[1]

  • Do not pour this chemical down the drain.[1]

To visualize the safe handling workflow, the following diagram illustrates the key steps and decision points.

cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_spill 3. Spill Management cluster_disposal 4. Disposal prep_start Start: Review Safety Protocol don_ppe Don Appropriate PPE prep_start->don_ppe prep_materials Prepare Materials in Fume Hood don_ppe->prep_materials handle_compound Handle Compound in Fume Hood prep_materials->handle_compound experiment Perform Experiment handle_compound->experiment spill_check Spill Occurred? experiment->spill_check dispose_waste Dispose as Hazardous Waste experiment->dispose_waste Experiment Complete spill_check->experiment No absorb_spill Absorb with Inert Material spill_check->absorb_spill Yes collect_waste Collect in Labeled Waste Container absorb_spill->collect_waste collect_waste->handle_compound end End of Procedure dispose_waste->end

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。